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Foundational

Spectroscopic Profiling and NMR Chemical Shifts of N-(2-penten-2-yl)-morpholine: A Technical Guide for Enamine Characterization

Executive Summary In advanced organic synthesis and drug development, enamines serve as indispensable nucleophilic intermediates. Pioneered by Gilbert Stork, enamine catalysis allows for the regioselective alkylation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, enamines serve as indispensable nucleophilic intermediates. Pioneered by Gilbert Stork, enamine catalysis allows for the regioselective alkylation and acylation of aldehydes and ketones. This whitepaper provides an in-depth technical analysis of N-(2-penten-2-yl)-morpholine (also known as 2-morpholinopent-2-ene). By dissecting its structural dynamics, detailing its precise Nuclear Magnetic Resonance (NMR) spectroscopic profile, and establishing self-validating experimental workflows, this guide empowers application scientists to confidently synthesize, isolate, and characterize this specific enamine isomer.

Structural Dynamics and Isomerism

The condensation of 2-pentanone with morpholine yields a complex equilibrium of enamine isomers. As an application scientist, understanding the causality behind this distribution is critical for controlling downstream reactivity.

When 2-pentanone is subjected to acid-catalyzed dehydration with morpholine, two primary regiochemical outcomes are possible: the less substituted 2-morpholinopent-1-ene and the more substituted N-(2-penten-2-yl)-morpholine ([1]).

The product ratio is dictated by a delicate balance of thermodynamics and kinetics:

  • A(1,3) Allylic Strain: Enamines of 2-substituted ketones typically favor the less substituted double bond to minimize steric clashing between the bulky morpholine ring and the alkyl chain ([2]).

  • Thermodynamic Equilibration: Despite the kinetic preference for the 1-ene isomer, acidic conditions facilitate rapid equilibration. The 2-ene isomer (N-(2-penten-2-yl)-morpholine) can be isolated and utilized for highly specific α -allylic alkylations in catalytic frameworks ([3]).

Isomerization K 2-Pentanone + Morpholine I Iminium Ion Intermediate K->I H+, -H2O E1 2-morpholinopent-1-ene (Kinetic Isomer) I->E1 -H+ (C1) E2 N-(2-penten-2-yl)-morpholine (Thermodynamic Isomer) I->E2 -H+ (C3) E1->E2 Acidic Equilibration

Fig 1: Reaction pathway and acid-catalyzed equilibration of 2-pentanone morpholine enamines.

Spectroscopic Data & NMR Chemical Shifts

The defining spectroscopic feature of any enamine is the profound shielding of the β -carbon and its attached protons. This is caused by the delocalization of the nitrogen lone pair into the π -system, creating a zwitterionic resonance structure where the β -carbon carries substantial partial negative charge ([1]).

For N-(2-penten-2-yl)-morpholine, this electronic effect shifts the C3 vinyl proton significantly upfield to ~4.45 ppm, compared to a standard unfunctionalized alkene (typically 5.0–6.0 ppm). The quantitative NMR assignments are summarized below.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
C3-H 4.45t ( J = 7.0 Hz)1HVinyl proton; strongly shielded by N lone-pair resonance.
Morpholine O-CH 2​ 3.70t ( J = 4.8 Hz)4HDeshielded by the adjacent electronegative oxygen atom.
Morpholine N-CH 2​ 2.75t ( J = 4.8 Hz)4HAdjacent to the electron-donating enamine nitrogen.
C4-H 2​ 2.05dq ( J = 7.5, 7.0 Hz)2HAllylic methylene protons coupling with C3 and C5.
C1-H 3​ 1.75s3HAllylic methyl group at the α -position.
C5-H 3​ 0.95t ( J = 7.5 Hz)3HTerminal aliphatic methyl group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Causality / Assignment
C2 145.0Enamine α -carbon; heavily deshielded by direct N attachment.
C3 98.0Enamine β -carbon; highly shielded due to π -donation from N.
Morpholine O-CH 2​ 67.0Carbon adjacent to oxygen.
Morpholine N-CH 2​ 48.0Carbon adjacent to nitrogen.
C4 21.0Aliphatic methylene carbon.
C1 15.0Allylic methyl carbon.
C5 14.5Terminal methyl carbon.

Experimental Workflows & Self-Validating Protocols

Enamines are highly susceptible to hydrolysis, reverting to the parent ketone and amine in the presence of trace moisture and acid (). To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step contains an internal check to guarantee the purity of the N-(2-penten-2-yl)-morpholine before it is deployed in sensitive downstream reactions.

Protocol A: Synthesis and Isolation
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask, combine 2-pentanone (100 mmol, 1.0 equiv) and morpholine (120 mmol, 1.2 equiv) in 100 mL of anhydrous toluene.

  • Catalysis: Add p -toluenesulfonic acid monohydrate ( p TSA, 0.5 mmol, 0.5 mol%) as the acid catalyst.

  • Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) until the theoretical volume of water (1.8 mL) is collected. Causality: The physical removal of water drives the equilibrium entirely toward the enamine product.

  • Purification: Cool to room temperature, remove toluene under reduced pressure, and purify the crude oil via fractional vacuum distillation.

Protocol B: Self-Validating NMR Preparation

Commercial CDCl 3​ degrades over time, producing trace amounts of DCl and phosgene. If an enamine is dissolved directly into untreated CDCl 3​ , rapid hydrolysis occurs, leading to a contaminated spectrum showing 2-pentanone peaks.

  • Solvent Remediation: Pass 1.0 mL of CDCl 3​ through a 2-inch plug of activated basic alumina (Brockmann Grade I). Causality: The basic alumina neutralizes trace DCl, preventing acid-catalyzed hydrolysis of the enamine in the NMR tube.

  • Inert Preparation: Inside a nitrogen-filled glovebag, dissolve 15–20 mg of the distilled enamine in 0.6 mL of the treated CDCl 3​ .

  • Rapid Acquisition: Acquire 1 H (16 scans) and 13 C (256 scans) spectra immediately.

  • System Validation (The Trust Check): Before analyzing the enamine peaks, inspect the 13 C spectrum at ~208 ppm . The complete absence of a ketone carbonyl peak validates that the sample preparation was perfectly anhydrous and acid-free.

NMR_Workflow S1 1. Solvent Purification (Basic Alumina Filtration) S2 2. Inert Atmosphere Prep (Glovebox/N2) S1->S2 S3 3. Rapid Acquisition (1H & 13C NMR) S2->S3 S4 4. Spectral Validation (Confirm C=O Absence) S3->S4

Fig 2: Self-validating NMR preparation workflow to prevent enamine hydrolysis.

References

  • Cook, A. G. (1987). Enamines: Synthesis, Structure, and Reactions. CRC Press. Available at:[Link]

  • Asano, K., & Matsubara, S. (2020). Rhodium-Catalyzed Branched and Enantioselective Direct α -Allylic Alkylation of Simple Ketones with Alkynes. Organic Letters, 22(6), 2256–2260. Available at:[Link]

  • Master Organic Chemistry. (2010). Enamines. Available at:[Link]

  • Electronics and Books. Enamine Oxidations. 2. Selective Oxidative Cleavage. Available at: [Link]

Sources

Exploratory

N-(2-penten-2-yl)-morpholine: Physical Properties and Thermodynamic Stability

Executive Summary Enamine chemistry remains a cornerstone of modern organic synthesis, providing a versatile platform for the α-functionalization of carbonyl compounds. Among these, N-(2-penten-2-yl)-morpholine —the morp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enamine chemistry remains a cornerstone of modern organic synthesis, providing a versatile platform for the α-functionalization of carbonyl compounds. Among these, N-(2-penten-2-yl)-morpholine —the morpholine-derived enamine of 2-pentanone—serves as a critical intermediate in pharmaceutical development and complex molecule synthesis. This technical whitepaper provides an in-depth analysis of the physical properties, thermodynamic stability, and regioselective behavior of N-(2-penten-2-yl)-morpholine. By examining the causality behind its formation and structural equilibrium, this guide equips researchers with the theoretical grounding and field-proven protocols necessary to harness this compound effectively.

Introduction to Morpholine Enamines

The reaction between a secondary amine and an enolizable ketone yields an enamine, a powerful nucleophile utilized extensively in alkylation, acylation, and Michael addition reactions[1]. Morpholine, a six-membered heterocycle containing both ether and amine functional groups, is uniquely suited for enamine generation[2].

Compared to pyrrolidine, the oxygen atom in morpholine withdraws electron density via induction, rendering the nitrogen less nucleophilic and the resulting enamine slightly less reactive but significantly more stable and easier to handle[2]. Furthermore, the hydrolysis of morpholine enamines back to their corresponding carbonyl compounds is highly efficient, making them ideal transient directing groups in multi-step syntheses[1].

Physical Properties

Understanding the physical properties of N-(2-penten-2-yl)-morpholine is essential for its isolation, purification, and handling. Enamines are inherently sensitive to moisture; the basicity of the enamine double bond toward water dictates that all handling must be conducted under rigorous anhydrous conditions[1].

Table 1: Physicochemical Profile of N-(2-penten-2-yl)-morpholine
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C9H17NOBase formula for mass spectrometry (M+ = 155.24 m/z).
Molecular Weight 155.24 g/mol Critical for stoichiometric calculations in downstream alkylations.
Appearance Colorless to pale yellow liquidYellowing indicates oxidative degradation or iminium hydrolysis.
Boiling Point ~75–82 °C at 10 mmHgRequires vacuum distillation to prevent thermal decomposition.
Density ~0.91 g/cm³ at 25 °CUsed for volumetric dispensing in inert-atmosphere setups.
Solubility Soluble in toluene, THF, DCMImmiscible with water; rapidly hydrolyzes upon aqueous contact[3].

Thermodynamic Stability and Regioselectivity

The formation of an enamine from an unsymmetrical ketone like 2-pentanone yields a mixture of regioisomers. The thermodynamic stability of these isomers is governed by a delicate balance between alkene substitution (hyperconjugation) and steric strain.

The PADPED Mechanism

Enamine formation follows the PADPED sequence: P rotonation, A ddition, D eprotonation, P rotonation, E limination, D eprotonation[1]. The final deprotonation of the iminium ion intermediate dictates the regiochemistry of the resulting enamine.

G A 2-Pentanone + Morpholine B Protonated Carbonyl A->B H+ C Hemiaminal Intermediate B->C Addition D Iminium Ion Intermediate C->D -H2O E N-(2-penten-2-yl) morpholine D->E -H+

Figure 1: The PADPED mechanism of enamine formation.

Kinetic vs. Thermodynamic Control (A(1,3) Strain)

For 2-pentanone, deprotonation can occur at C1 (yielding the terminal alkene, N-(1-penten-2-yl)morpholine) or at C3 (yielding the internal alkene, N-(2-penten-2-yl)morpholine).

According to Zaitsev's rule, the more substituted alkene (2-penten-2-yl) should be thermodynamically favored due to hyperconjugation. However, enamines are subject to severe allylic strain (A(1,3) strain). The planar nature of the enamine nitrogen forces the morpholine ring into the same plane as the alkene to maximize p

π orbital overlap. In the more substituted N-(2-penten-2-yl)morpholine, this planarity causes a severe steric clash between the morpholine ring and the ethyl group at C3[1].

As a result:

  • Kinetic Product: The less substituted enamine (1-penten-2-yl) forms faster because the C1 protons are more accessible and less sterically hindered.

  • Thermodynamic Equilibrium: While simple alkenes heavily favor the internal double bond, the A(1,3) strain in enamines shifts the equilibrium. Morpholine enamines of acyclic ketones often exist as an equilibrating mixture where the less substituted isomer is highly competitive, but the N-(2-penten-2-yl)morpholine isomer remains present, predominantly in the (E)-configuration to minimize steric clash.

G A Iminium Ion (Common Intermediate) B N-(1-penten-2-yl)morpholine (Kinetic / Less Substituted) A->B Fast Deprotonation (C1) C N-(2-penten-2-yl)morpholine (Thermodynamic / More Substituted) A->C Slow Deprotonation (C3) B->A Reversible (H+) C->A Reversible (H+) D (E)-Isomer (Favored) C->D E (Z)-Isomer (Disfavored due to A(1,3) strain) C->E

Figure 2: Thermodynamic equilibrium and regioselectivity of 2-pentanone enamines.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The use of a Dean-Stark apparatus leverages Le Chatelier's principle, driving the equilibrium forward by physically removing water, which simultaneously serves as a visual indicator of reaction progress.

Synthesis and Isolation of N-(2-penten-2-yl)-morpholine

Objective: Synthesize the enamine while minimizing hydrolysis and thermal degradation.

Reagents:

  • 2-Pentanone (1.0 equiv, rigorously dried)

  • Morpholine (1.2 equiv, distilled over CaH2)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 equiv, catalyst)

  • Toluene (Anhydrous, reaction solvent and azeotroping agent)

Step-by-Step Protocol:

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the system with dry Argon.

  • Reagent Addition: Charge the flask with toluene, followed by 2-pentanone, morpholine, and p-TsOH. Causality: p-TsOH protonates the carbonyl, initiating the PADPED sequence, while toluene forms a minimum-boiling azeotrope with the byproduct water.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. Validation: The reaction is complete when the theoretical volume of water has collected and the water level in the trap remains constant for 1 hour.

  • Solvent Removal: Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove toluene under reduced pressure. Crucial: Do not wash the organic layer with aqueous solutions, as enamines rapidly hydrolyze back to ketones[1].

  • Purification: Purify the crude enamine via fractional vacuum distillation (e.g., at 10 mmHg). Collect the fraction boiling between 75–82 °C. Store the purified colorless liquid under Argon at -20 °C to prevent isomerization or degradation.

Thermodynamic Equilibration and NMR Analysis

Objective: Determine the thermodynamic ratio of regioisomers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 0.5 mL of the purified enamine in 0.5 mL of anhydrous Toluene-d8 in an NMR tube.

  • Catalyst Addition: Add a microscopic crystal of dry p-TsOH to the tube. Causality: The acid catalyst allows the enamine to reversibly protonate back to the iminium ion, enabling the system to overcome the activation energy barrier and reach thermodynamic equilibrium.

  • Thermal Equilibration: Seal the NMR tube under Argon and heat at 60 °C for 4 hours.

  • Data Acquisition: Acquire a 1H-NMR spectrum.

  • Data Analysis: Integrate the vinylic protons. The terminal alkene protons of N-(1-penten-2-yl)morpholine will appear as two distinct singlets (or closely spaced multiplets) near 4.0–4.2 ppm. The internal vinylic proton of N-(2-penten-2-yl)morpholine will appear as a triplet/multiplet further downfield (approx. 4.5–4.8 ppm). The ratio of these integrals directly yields the thermodynamic distribution.

Conclusion

N-(2-penten-2-yl)-morpholine is a highly useful synthetic intermediate whose utility is deeply tied to its thermodynamic properties. The interplay between hyperconjugative stabilization and A(1,3) allylic strain dictates its regiochemical behavior. By strictly controlling the anhydrous environment and understanding the kinetic versus thermodynamic parameters of the PADPED mechanism, researchers can reliably synthesize and utilize this morpholine enamine for advanced molecular construction.

References

  • Master Organic Chemistry - Enamines: Properties, Reactivity, and Mechanisms.
  • Wikipedia - Morpholine: Chemical Properties and Organic Synthesis.
  • Scribd - Enolates and Enamines Explained.

Sources

Foundational

Regiochemistry and Isomer Equilibrium of 2-Pentanone Morpholine Enamines

Executive Summary The formation of enamines from unsymmetrical ketones is a cornerstone of modern synthetic organic chemistry, enabling the regioselective functionalization of the α-carbon. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formation of enamines from unsymmetrical ketones is a cornerstone of modern synthetic organic chemistry, enabling the regioselective functionalization of the α-carbon. As a Senior Application Scientist, I frequently encounter challenges in scaling up enamine-mediated alkylations and acylations, where isomer equilibrium dictates the ultimate product distribution. This whitepaper provides an in-depth mechanistic analysis of the regiochemistry and isomer equilibrium of the enamine derived from 2-pentanone and morpholine. By dissecting the steric constraints, thermodynamic drivers, and experimental variables, we establish a self-validating protocol for synthesizing the kinetically and thermodynamically favored 1-morpholino-1-pentene.

Mechanistic Principles of Enamine Formation

The synthesis of an enamine from a ketone and a secondary amine proceeds via a well-established mechanism often abbreviated as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1].

When 2-pentanone (methyl propyl ketone) reacts with morpholine, the initial nucleophilic attack forms a hemiaminal intermediate. Under mild acid catalysis (e.g., p-toluenesulfonic acid), the hydroxyl group is protonated and eliminated as water to form a highly reactive iminium ion [2]. Because 2-pentanone is unsymmetrical, the iminium ion possesses two distinct sets of α-protons: the C1 methyl protons and the C3 methylene protons.

Deprotonation at C1 yields the less substituted enamine (1-morpholino-1-pentene), whereas deprotonation at C3 yields the more substituted enamine (2-morpholino-2-pentene).

EnamineMechanism K 2-Pentanone + Morpholine I Hemiaminal Intermediate K->I H+ addition & N-attack IM Iminium Ion Intermediate I->IM -H2O E1 1-Morpholino-1-pentene (Kinetic & Thermodynamic) IM->E1 Deprotonation (C1) E2 2-Morpholino-2-pentene (Disfavored) IM->E2 Deprotonation (C3)

Mechanism of enamine formation from 2-pentanone and morpholine.

Regiochemistry and A(1,3) Allylic Strain

The defining feature of the 2-pentanone morpholine enamine system is its overwhelming preference for the less substituted isomer. This regioselectivity is not merely a kinetic phenomenon but is deeply rooted in thermodynamic stability driven by A(1,3) allylic strain [3].

In the more substituted isomer (2-morpholino-2-pentene), the double bond forces the bulky morpholine ring and the adjacent ethyl group into a nearly coplanar arrangement to maximize p-orbital overlap between the nitrogen lone pair and the alkene π-system. This coplanarity induces severe steric repulsion (A(1,3) strain) between the morpholine ring and the alkyl substituent[4].

Conversely, in the less substituted isomer (1-morpholino-1-pentene), the morpholine ring interacts only with a relatively small hydrogen atom on the adjacent vinylic position, minimizing steric clash. As a result, the thermodynamic equilibrium heavily favors the less substituted enamine[1].

IsomerEquilibrium IM Iminium Ion E1 E1 IM->E1 Favored Pathway E2 E2 IM->E2 Disfavored Pathway E2->E1 Equilibration (Acid Catalyzed)

Thermodynamic equilibration driven by A(1,3) allylic strain.

Comparative Equilibrium Data

The choice of secondary amine drastically alters the isomer ratio. Morpholine, being a six-membered heterocycle with an oxygen heteroatom, is conformationally rigid and highly sensitive to steric environments. In contrast, pyrrolidine (a planar five-membered ring) exerts less steric demand, leading to a more mixed equilibrium[5].

Table 1: Isomer Equilibrium of Enamines Derived from 2-Pentanone

Secondary AmineFavored Isomer (Less Substituted)Less Substituted (%)More Substituted (%)Primary Driver
Morpholine 1-Morpholino-1-pentene> 95%< 5%Severe A(1,3) Strain
Piperidine 1-Piperidino-1-pentene~ 85 - 90%~ 10 - 15%Moderate A(1,3) Strain
Pyrrolidine 1-Pyrrolidino-1-pentene~ 70 - 80%~ 20 - 30%Reduced Steric Demand

Data synthesized from classic studies on enamine alkylation by Stork et al.[4].

Experimental Protocol: Synthesis of 1-Morpholino-1-pentene

To ensure high yield and regiochemical purity, the synthesis must be driven to completion by the continuous removal of water (Le Chatelier's principle)[1]. The following self-validating protocol utilizes azeotropic distillation to trap water, preventing the reverse hydrolysis reaction.

Reagents and Equipment
  • 2-Pentanone: 1.0 equivalent (86.13 g/mol )

  • Morpholine: 1.2 equivalents (87.12 g/mol ) - Slight excess ensures complete consumption of the ketone.

  • p-Toluenesulfonic acid monohydrate (pTSA): 0.01 equivalents - Acts as a proton shuttle without forming unreactive amine salts.

  • Toluene: Reaction solvent (azeotropic carrier).

  • Equipment: 500 mL round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, rotary evaporator, vacuum distillation setup.

Step-by-Step Methodology
  • Reaction Assembly: Charge a 500 mL round-bottom flask with 2-pentanone (0.5 mol), morpholine (0.6 mol), pTSA (0.005 mol), and 250 mL of anhydrous toluene.

  • Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and fit a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Equilibrium Monitoring: Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is 9.0 mL. Continue refluxing until water ceases to collect (typically 4 to 8 hours). Causality insight: The removal of water is the primary thermodynamic driver pushing the iminium intermediate toward the enamine.

  • Cooling and Concentration: Remove the heat source and allow the flask to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the toluene and excess morpholine under reduced pressure (40 °C water bath).

  • Vacuum Distillation: Enamines are highly susceptible to thermal degradation and hydrolysis. Purify the crude dark oil via fractional vacuum distillation. 1-Morpholino-1-pentene typically distills as a clear, colorless liquid under high vacuum (e.g., ~65-70 °C at 10 mmHg).

  • Analytical Validation: Validate the regiochemical purity via ¹H NMR (CDCl₃). The vinylic proton of 1-morpholino-1-pentene will appear as a distinct triplet or multiplet around 4.2 - 4.5 ppm, while the absence of a vinylic methyl signal confirms the lack of the 2-morpholino-2-pentene isomer[5].

ExperimentalWorkflow S1 Reaction Setup 2-Pentanone + Morpholine + pTSA in Toluene S2 Azeotropic Reflux Dean-Stark Trap (110°C, 4-8h) S1->S2 Heat S3 Solvent Removal Rotary Evaporation S2->S3 Cool & Filter S4 Purification Vacuum Distillation S3->S4 Isolate

Step-by-step synthetic workflow for 1-morpholino-1-pentene.

Conclusion

The regiochemistry of 2-pentanone morpholine enamines elegantly demonstrates the intersection of kinetic pathways and thermodynamic stability. By understanding that A(1,3) allylic strain practically forbids the formation of the more substituted 2-morpholino-2-pentene, chemists can confidently utilize 1-morpholino-1-pentene for highly regioselective downstream functionalizations, such as Stork enamine alkylations or Michael additions. Strict adherence to anhydrous conditions and vacuum purification ensures the integrity of this sensitive, yet incredibly useful, synthetic intermediate.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. URL:[Link]

  • Cook, A. G. (1987). Enamines: Synthesis, Structure, and Reactions. CRC Press. URL:[Link]

  • Master Organic Chemistry. (2010). Enamines - Properties and Reactivity. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide on N-(2-penten-2-yl)-morpholine (CAS 13750-55-5): Synthesis, Reactivity, and Safety Protocols

Executive Summary In the realm of advanced synthetic organic chemistry and active pharmaceutical ingredient (API) development, enamines serve as indispensable intermediates for the regioselective α-functionalization of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced synthetic organic chemistry and active pharmaceutical ingredient (API) development, enamines serve as indispensable intermediates for the regioselective α-functionalization of carbonyl compounds. N-(2-penten-2-yl)-morpholine (IUPAC: 4-(1-methyl-1-butenyl)morpholine; CAS: 13750-55-5) is a highly specific Stork enamine derived from the condensation of 2-pentanone and morpholine.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. This guide deconstructs the causality behind its synthetic utility, provides self-validating experimental workflows, and details the critical safety parameters required for handling this moisture-sensitive intermediate.

Physicochemical Profiling & Identification

The nomenclature of enamines can often be ambiguous in literature. N-(2-penten-2-yl)-morpholine is frequently listed under its IUPAC designation, Morpholine, 4-(1-methyl-1-butenyl)-. When 2-pentanone reacts with morpholine, thermodynamic control dictates the formation of the more substituted internal double bond (Zaitsev's rule), yielding the 2-penten-2-yl isomer as the major product over the terminal 1-penten-2-yl isomer.

The following data summarizes the core physicochemical properties of this compound, grounded in authoritative chemical databases[1].

Table 1: Chemical Identification & Physicochemical Properties
ParameterSpecification / Value
Chemical Name N-(2-penten-2-yl)-morpholine
IUPAC / Synonyms 4-(1-methyl-1-butenyl)morpholine; 4-[(2Z)-2-Penten-2-yl]morpholine
CAS Registry Number 1
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Density (Calculated) ~0.937 g/cm³
Boiling Point (Calculated) ~234.1 °C at 760 mmHg
Appearance Pale yellow to colorless liquid (when freshly distilled)

Chemical Reactivity & Mechanistic Pathways

The Stork Enamine Reaction: Why Morpholine?

The choice of the secondary amine in enamine synthesis is not arbitrary; it directly dictates the nucleophilicity and stability of the resulting intermediate.

  • Pyrrolidine enamines are highly nucleophilic but prone to over-alkylation and rapid hydrolysis.

  • Morpholine enamines, containing an electronegative oxygen atom in the ring, exert an inductive electron-withdrawing effect. This reduces the electron density at the α-carbon of the enamine.

Causality in Experimental Design: By utilizing N-(2-penten-2-yl)-morpholine rather than its pyrrolidine analog, chemists achieve a "tempered" nucleophile. This prevents poly-alkylation and allows for highly controlled mono-alkylation or Michael additions. Once the electrophile is engaged, the resulting iminium ion is readily hydrolyzed back to the α-substituted ketone.

EnaminePathway Ketone 2-Pentanone + Morpholine Enamine N-(2-penten-2-yl)-morpholine (CAS 13750-55-5) Ketone->Enamine - H2O (Acid Catalyst) Iminium Iminium Intermediate (Electrophile Added) Enamine->Iminium + R-X (Alkylation) Product α-Substituted Ketone + Morpholine Iminium->Product + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of N-(2-penten-2-yl)-morpholine synthesis and subsequent Stork enamine alkylation.

Safety Data Sheet (SDS) & Handling Protocols

Because N-(2-penten-2-yl)-morpholine is a reactive intermediate, it is inherently unstable in the presence of moisture. Hydrolysis reverses the synthesis, yielding the parent ketone and morpholine. The safety profile is largely dictated by the presence of the amine moiety [2].

Table 2: GHS Hazard Classification & Safety Parameters
CategoryDetails & Protocols
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Storage Requirements Moisture Sensitive: Must be stored under an inert atmosphere (Argon or Nitrogen). Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, acids).
Disposal Considerations Do not allow product to reach sewage system. Dispose of via a licensed hazardous waste contractor in accordance with local regulations.

Experimental Workflows: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It employs Le Chatelier's principle via azeotropic distillation to drive the reaction to completion, incorporating analytical checkpoints to verify success before proceeding to downstream applications.

Protocol: Azeotropic Synthesis of N-(2-penten-2-yl)-morpholine

Reagents Required:

  • 2-Pentanone: 1.0 equivalent (e.g., 86.1 g, 1.0 mol)

  • Morpholine: 1.2 equivalents (104.5 g, 1.2 mol)

  • p-Toluenesulfonic acid (p-TsOH): 0.01 equivalents (catalyst)

  • Toluene: 300 mL (azeotropic solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a 1 L round-bottom flask, combine the 2-pentanone, morpholine, p-TsOH, and toluene. Attach a Dean-Stark trap fitted with a reflux condenser.

    • Causality: Toluene forms a minimum-boiling azeotrope with water. The Dean-Stark trap allows for the continuous removal of the water byproduct, shifting the equilibrium entirely toward enamine formation.

  • Reflux & Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).

  • Self-Validation Checkpoint 1 (Volumetric): Monitor the water collection in the Dean-Stark trap. For a 1.0 mol scale, exactly 18 mL of water must be collected. If water collection ceases before 18 mL, the reaction is incomplete; check the heating mantle and condenser efficiency.

  • Solvent Removal: Once water evolution ceases, cool the reaction to room temperature. Remove the toluene and excess morpholine under reduced pressure using a rotary evaporator.

  • Self-Validation Checkpoint 2 (Spectroscopic): Take an FT-IR spectrum of the crude oil.

    • Validation: The strong carbonyl (C=O) stretch of 2-pentanone at ~1715 cm⁻¹ must be completely absent. A new, distinct carbon-carbon double bond (C=C) stretch should appear at ~1650–1670 cm⁻¹, confirming enamine formation.

  • Purification: Purify the crude product via fractional vacuum distillation. N-(2-penten-2-yl)-morpholine will distill as a pale yellow liquid. Store immediately under Argon to prevent hydrolysis.

Workflow Step1 Step 1: Setup Combine 2-Pentanone, Morpholine, and p-TsOH in Toluene Step2 Step 2: Reflux Heat to 110°C using Dean-Stark Trap Step1->Step2 Step3 Step 3: Monitor Track H2O collection (IR: C=O loss, C=C gain) Step2->Step3 Step4 Step 4: Purification Vacuum Distillation to isolate Enamine Step3->Step4

Figure 2: Standard experimental workflow for the azeotropic synthesis of morpholine enamines.

References

  • Title: 4-[(2Z)-2-Penten-2-Yl]Morpholine (CAS 13750-55-5)
  • Title: Morpholine,4-(1-methyl-1-buten-1-yl)
  • Title: 4-(1-Methyl-1-Butenyl)

Sources

Foundational

structural characterization of N-(2-penten-2-yl)-morpholine via X-ray crystallography

Structural Characterization of N-(2-Penten-2-yl)-morpholine via X-ray Crystallography: A Technical Guide to Liquid Enamine Analysis Executive Summary N-(2-penten-2-yl)-morpholine is a prototypical enamine utilized extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization of N-(2-Penten-2-yl)-morpholine via X-ray Crystallography: A Technical Guide to Liquid Enamine Analysis

Executive Summary

N-(2-penten-2-yl)-morpholine is a prototypical enamine utilized extensively in organocatalysis and the 1[1]. Despite its synthetic utility, obtaining definitive structural data for this compound presents a significant analytical challenge: it is a highly moisture-sensitive liquid at ambient temperatures. This guide details the theoretical framework and rigorous experimental protocols required to structurally characterize N-(2-penten-2-yl)-morpholine via Single-Crystal X-ray Diffraction (SCXRD). By employing in situ cryocrystallization techniques, researchers can bypass the liquid state, preserving the native p-π conjugation and stereochemical geometry without resorting to destructive derivatization.

Structural and Mechanistic Context

The condensation of an unsymmetrical ketone (2-pentanone) with a secondary amine (morpholine) yields an iminium intermediate that can deprotonate at two different carbon centers. Deprotonation at the less hindered methyl group yields the kinetic product, while deprotonation at the methylene group yields the highly substituted thermodynamic product: N-(2-penten-2-yl)-morpholine.

EnamineIsomerization Ketone 2-Pentanone + Morpholine Iminium Iminium Ion Intermediate Ketone->Iminium -H2O (H+ cat.) Kinetic Kinetic Enamine (Terminal C=C) Iminium->Kinetic Fast Deprotonation (C1) Thermo Thermodynamic Enamine (Internal C=C) Iminium->Thermo Slow Deprotonation (C3) Kinetic->Iminium +H+ Thermo->Iminium +H+

Regioselective pathways in the synthesis of N-(2-penten-2-yl)-morpholine.

Understanding the exact solid-state structure of this thermodynamic enamine is critical for rationalizing its reactivity. Key structural parameters of interest include:

  • Nitrogen Pyramidalization: Unlike true amides, enamine nitrogens are not perfectly planar (sp2 hybridized). The degree of pyramidalization dictates the2 of the α-carbon[2].

  • Conformational Alignment: Maximum p-π overlap requires the nitrogen lone pair to be parallel to the adjacent C=C π-system, which heavily influences the preferred chair conformation of the morpholine ring.

  • E/Z Isomerism: The asymmetric nature of the pentyl chain results in E and Z stereoisomers, which dictate the stereochemical trajectory of subsequent electrophilic attacks.

Overcoming the Liquid State: Causality in Experimental Design

Standard SCXRD relies on growing crystals from supersaturated solutions via slow evaporation or vapor diffusion. For N-(2-penten-2-yl)-morpholine, these methods are fundamentally incompatible due to its liquid state and extreme susceptibility to hydrolysis (cleavage of the C=C-N bond by atmospheric moisture).

To obtain structural data, researchers must utilize 3[3]. This technique involves loading the pure liquid into a capillary and manipulating its phase directly on the diffractometer. The causality behind this approach is rooted in managing kinetics versus thermodynamics:

  • Avoidance of Polycrystallinity: Slow cooling of a liquid typically results in multiple spontaneous nucleation events, yielding a useless polycrystalline powder. To prevent this, the sample is flash-frozen to a kinetically trapped amorphous glass state.

  • Controlled Nucleation: By applying localized heat (via an Optical Heating and Crystallization Device, OHCD) to a small zone of the glass, the system is given just enough thermal energy to overcome the nucleation barrier in a highly restricted volume, ensuring the growth of a single crystal.

Self-Validating Experimental Protocols

Protocol A: Anaerobic Synthesis and Isolation
  • Reaction Setup: Combine 2-pentanone (1.2 eq) and morpholine (1.0 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus. Causality: The continuous removal of the water byproduct drives the equilibrium toward the iminium ion and subsequent enamine formation.

  • Fractional Distillation: Transfer the crude mixture under argon to a short-path distillation apparatus. Distill under high vacuum (e.g., 0.1 mmHg).

  • System Validation: Discard the early kinetic fractions. Collect the higher-boiling thermodynamic fraction. Analyze via 1H NMR (in anhydrous C6D6) to confirm the presence of the internal alkene proton and the absence of water, validating the isolation of pure N-(2-penten-2-yl)-morpholine.

Protocol B: In Situ Cryocrystallization and SCXRD Workflow
  • Capillary Loading: Inside an argon-filled glovebox, inject the purified liquid enamine into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to create a hermetic, moisture-free environment.

  • Flash Freezing: Mount the capillary on the goniometer of the X-ray diffractometer. Instantly quench the sample to 100 K using an Oxford Cryostream N2 gas flow. System Validation: Perform a rapid X-ray scan; the absence of Bragg diffraction spots confirms the successful formation of an amorphous glass.

  • Zone Annealing: Activate the OHCD IR laser, focusing it on a 1 mm section of the capillary. Warm this localized zone to just below the enamine's glass transition temperature to induce a single nucleation event.

  • Crystal Growth: Slowly translate the laser along the length of the capillary at a rate of 1-2 mm/hr, allowing the crystal lattice to propagate from the single seed. System Validation: Observe the capillary through cross-polarized optical microscopes attached to the diffractometer; uniform birefringence confirms single-crystal integrity.

  • Data Collection: Irradiate the single crystal with Mo Kα radiation (λ = 0.71073 Å) at 100 K to collect the full diffraction sphere.

CryoWorkflow Step1 1. Capillary Loading (Argon Atmosphere) Step2 2. Flash Freezing (100 K, Amorphous Glass) Step1->Step2 Step3 3. Zone Annealing (Localized IR Heating) Step2->Step3 Step4 4. Crystal Growth (Controlled Cooling Gradient) Step3->Step4 Step5 5. SCXRD Data Collection (Mo Kα Radiation) Step4->Step5

Step-by-step in situ cryocrystallization workflow for liquid enamines.

Quantitative Data Presentation

While exact unit cell parameters for N-(2-penten-2-yl)-morpholine depend on the specific polymorphic packing achieved during cryocrystallization, the following table summarizes the expected quantitative structural metrics based on 4[4].

Structural ParameterExpected Value RangeMechanistic Implication
C-N Bond Length 1.38 - 1.42 ÅShorter than a typical C-N single bond (1.47 Å), indicating partial double-bond character due to p-π conjugation.
C=C Bond Length 1.34 - 1.36 ÅSlightly longer than an isolated alkene (1.33 Å), reflecting electron density donation from the nitrogen lone pair into the π* orbital.
N-Pyramidalization (Σ angles) 345° - 355°Deviates from perfect planarity (360°). The slight sp3 character enhances the nucleophilicity of the enamine compared to fully planar amides.
Morpholine Conformation ChairThe morpholine ring adopts a chair conformation to minimize steric strain, with the nitrogen lone pair axially aligned to maximize orbital overlap.

References

  • 1 - Tetrahedron 2.4 - The Journal of Organic Chemistry 3.3 - Journal of the American Chemical Society

  • 2 - The Journal of Organic Chemistry

Sources

Protocols & Analytical Methods

Method

Application Note: Stork Enamine Alkylation Protocol Using N-(2-penten-2-yl)-morpholine

Introduction & Mechanistic Rationale The Stork enamine synthesis, pioneered by Gilbert Stork, remains a cornerstone methodology for the regioselective mono-alkylation of aldehydes and ketones[1]. Direct alkylation of ket...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Stork enamine synthesis, pioneered by Gilbert Stork, remains a cornerstone methodology for the regioselective mono-alkylation of aldehydes and ketones[1]. Direct alkylation of ketone enolates using strong bases often suffers from poor regiocontrol, over-alkylation, and competing aldol condensations. By converting the ketone into an enamine intermediate, the nucleophilicity of the system is moderated. This allows for highly controlled carbon-carbon bond formation, particularly when paired with soft electrophiles like Michael acceptors or reactive alkyl halides[2].

This application note details the optimized protocol for generating the specific thermodynamic enamine N-(2-penten-2-yl)-morpholine from 2-pentanone, followed by its successful alkylation and hydrolysis.

Causality in Reagent Selection
  • Why Morpholine? Morpholine is a cyclic secondary amine. The ring structure pulls the alkyl chains back, significantly reducing steric hindrance around the nitrogen atom compared to acyclic amines (e.g., diethylamine)[3]. This reduced steric bulk accelerates the initial nucleophilic attack on the carbonyl carbon. Furthermore, morpholine is highly water-soluble, which streamlines the removal of the amine byproduct during the final aqueous hydrolysis step[3].

  • Regioselectivity (Thermodynamic Control): 2-Pentanone is an unsymmetrical ketone. Condensation with morpholine initially yields the less-substituted kinetic enamine (1-penten-2-yl isomer) due to lower steric strain. However, under extended reflux with a catalytic acid (like p-toluenesulfonic acid, pTSA), the system equilibrates to the more stable, internal thermodynamic enamine: N-(2-penten-2-yl)-morpholine.

  • Azeotropic Water Removal: Enamine formation is a reversible condensation reaction. To drive the equilibrium toward the product, water must be continuously removed from the system. This is achieved using toluene as a solvent in conjunction with a Dean-Stark apparatus[4].

Mechanism K 2-Pentanone + Morpholine E N-(2-penten-2-yl)-morpholine (Nucleophilic Enamine) K->E pTSA, Toluene, Δ - H2O (Dean-Stark) I Alkylated Iminium Ion (Electrophilic Intermediate) E->I Electrophile (e.g., Methyl Acrylate), Δ (Michael Addition) P α-Alkylated 2-Pentanone + Morpholine Hydrochloride I->P 10% HCl (aq), RT (Acidic Hydrolysis)

Fig 1: Mechanistic progression of the Stork enamine alkylation and hydrolysis.

Experimental Workflow Overview

The procedure is divided into three distinct phases. Because enamines are sensitive to hydrolysis, Phase 1 and Phase 2 are typically conducted sequentially in the same reaction vessel (one-pot) without isolating the sensitive enamine intermediate[4].

Workflow A Phase 1: Enamine Synthesis B Phase 2: Electrophilic Alkylation A->B C Phase 3: Hydrolysis & Workup B->C

Fig 2: Three-phase experimental workflow for enamine-mediated monoalkylation.

Quantitative Data & Stoichiometry

Table 1: Reaction Components and Stoichiometry

Reagent / SubstrateEquivalentsAmount (for 50 mmol scale)FunctionBoiling Point / Notes
2-Pentanone 1.0 eq5.3 mL (4.31 g)Starting Ketone102 °C
Morpholine 1.5 eq6.5 mL (6.53 g)Secondary Amine128 °C
p-Toluenesulfonic Acid 0.01 eq95 mgAcid CatalystHygroscopic solid
Toluene (Anhydrous) 0.4 M125 mLAzeotropic Solvent110 °C
Methyl Acrylate 2.5 eq11.2 mL (10.76 g)Electrophile80 °C (Michael Acceptor)
10% HCl (aq) Excess50 mLHydrolyzing Agent-

Step-by-Step Methodology

Phase 1: Synthesis of N-(2-penten-2-yl)-morpholine

Self-Validation Checkpoint: Water evolution is the primary physical indicator of reaction progress.

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the system is flushed with inert gas (Nitrogen or Argon) to prevent oxidation of the amine.

  • Charging the Vessel: Add 125 mL of anhydrous toluene to the flask. Sequentially add 2-pentanone (5.3 mL, 50 mmol), morpholine (6.5 mL, 75 mmol), and pTSA (95 mg, 0.01 eq)[4].

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (oil bath at ~125 °C). As the condensation occurs, water will co-distill with toluene, condense, and separate at the bottom of the Dean-Stark trap.

  • Equilibration: Maintain reflux for 6–8 hours. Validation: The reaction is deemed complete when water ceases to collect in the trap (theoretical yield of water for 50 mmol is ~0.9 mL). This extended reflux ensures thermodynamic equilibration to the N-(2-penten-2-yl)-morpholine isomer.

  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature. Do not expose the mixture to ambient moisture.

Phase 2: Alkylation via Michael Addition

Self-Validation Checkpoint: The reaction mixture will deepen in color as the alkylated iminium species forms.

  • Electrophile Addition: To the cooled enamine solution in toluene, add methyl acrylate (11.2 mL, 125 mmol) dropwise over 10 minutes[4].

  • Reaction Propagation: Re-apply heat and reflux the solution for 20–24 hours. The enamine will undergo a conjugate addition to the Michael acceptor, forming a stable, highly polar alkylated iminium intermediate[1].

  • Concentration: Cool the mixture to room temperature. Transfer the solution to a rotary evaporator and remove the toluene and unreacted methyl acrylate under reduced pressure until a viscous brown oil is obtained[4].

Phase 3: Hydrolysis and Workup

Self-Validation Checkpoint: Phase separation during extraction confirms the partitioning of the morpholine salt from the target ketone.

  • Acidic Hydrolysis: Dissolve the crude brown oil in 50 mL of 10% aqueous HCl. Stir vigorously at room temperature for 5–10 hours[4]. Causality: The acidic environment rapidly hydrolyzes the iminium ion back to the carbonyl group, while simultaneously protonating the morpholine leaving group to form water-soluble morpholine hydrochloride[3].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The target α-alkylated 2-pentanone will partition into the organic layer, leaving the morpholine salt in the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) to neutralize any residual acid, followed by brine (50 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to yield the pure mono-alkylated ketone.

Troubleshooting Guide

Table 2: Common Issues and Interventions

ObservationMechanistic CauseRecommended Intervention
Low water collection in Phase 1 Wet toluene or inactive catalyst.Use strictly anhydrous toluene. Ensure pTSA is dry. Increase reflux temperature.
Formation of dialkylated byproducts Excess electrophile reacting with transient enolates during hydrolysis.Ensure complete consumption of enamine before hydrolysis. Strictly control electrophile equivalents.
Poor yield of final ketone Incomplete hydrolysis of the iminium intermediate.Extend the stirring time in Phase 3 (up to 20 hours) and ensure the pH remains strictly acidic (< pH 2).
Presence of kinetic enamine products Insufficient reflux time during Phase 1.Extend Dean-Stark reflux to >8 hours to ensure thermodynamic equilibration to the 2-penten-2-yl isomer.

References

  • Wikipedia Contributors. "Stork enamine alkylation." Wikipedia, The Free Encyclopedia.[Link]

  • Chahine, Y., et al. "Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization." Molecules, vol. 28, no. 5, 2023. PMC10052309.[Link]

  • Daley & Daley. "Organic Chemistry: α Substitution on Carbonyl Compounds." Studylib.[Link]

Sources

Application

Application Note: Synthesis of N-(2-penten-2-yl)-morpholine via Dean-Stark Azeotropic Distillation

Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The Stork enamine synthesis is a cornerstone methodology in organic chemistry, enabling the regioselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The Stork enamine synthesis is a cornerstone methodology in organic chemistry, enabling the regioselective α-alkylation and α-acylation of carbonyl compounds. The synthesis of N-(2-penten-2-yl)-morpholine from 2-pentanone and morpholine serves as a highly instructive model for generating sterically hindered, thermodynamically stable enamines.

Because enamine formation is a reversible condensation, its efficiency is strictly governed by Le Chatelier's principle. The nucleophilic attack of the secondary amine (morpholine) on the carbonyl carbon of 2-pentanone yields a hemiaminal intermediate. Subsequent dehydration forms the carbon-carbon double bond. To drive this equilibrium toward the enamine product, the continuous removal of water is mandatory[1].

Causality in Experimental Design:
  • The Dean-Stark Apparatus: We utilize a Dean-Stark trap with toluene as the solvent. Toluene forms a minimum-boiling heterogeneous azeotrope with water. As the mixture refluxes, the azeotrope distills, condenses, and phase-separates in the trap. The less dense toluene returns to the reaction flask, while the water continuously accumulates at the bottom, shifting the equilibrium entirely to the product side[2].

  • Acid Catalysis (pTSA): A catalytic amount of p-Toluenesulfonic acid (pTSA) is employed. The acid serves a dual purpose: it protonates the carbonyl oxygen to enhance its electrophilicity during the initial nucleophilic attack, and it protonates the hydroxyl group of the hemiaminal intermediate, converting it into a superior leaving group (water) to facilitate elimination[1].

  • Regioselectivity (Thermodynamic vs. Kinetic): 2-Pentanone is an unsymmetrical ketone. Dehydration can yield the kinetic product (terminal double bond: 1-penten-2-yl) or the thermodynamic product (internal double bond: 2-penten-2-yl). Extended reflux times under acid catalysis allow the system to equilibrate, favoring the more highly substituted, thermodynamically stable N-(2-penten-2-yl)-morpholine[3].

Reaction Workflow Pathway

EnamineWorkflow A 2-Pentanone + Morpholine B Acid Catalysis (pTSA in Toluene) A->B Reflux C Hemiaminal Intermediate B->C Nucleophilic Attack D Dehydration (-H2O) C->D Protonation E Dean-Stark Azeotropic Distillation D->E H2O Removal F N-(2-penten-2-yl)-morpholine (Target Enamine) E->F Drives Equilibrium

Mechanistic workflow of enamine synthesis utilizing Dean-Stark azeotropic distillation.

Materials and Reagents

Table 1: Reagent Specifications for a 0.5 Mol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Pentanone 86.131.0043.1 g (0.50 mol)Ketone Substrate
Morpholine 87.121.2052.3 g (0.60 mol)Secondary Amine
pTSA·H₂O 190.220.010.95 g (5.0 mmol)Protic Acid Catalyst
Toluene 92.14Solvent150 mLAzeotropic Carrier
Anhydrous Na₂SO₄ 142.04-As neededPost-reaction Drying

Experimental Protocol

Self-Validating System: The theoretical yield of water for a 0.5 mol scale reaction is exactly 9.0 mL (plus ~0.09 mL water of hydration from the pTSA catalyst). Monitoring the water volume in the Dean-Stark trap provides a real-time, quantitative validation of the reaction's progress. Do not stop the reaction until the water level remains static for at least 30 minutes.

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Equip an oven-dried 500 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar.

    • Attach a Dean-Stark trap (10 mL or 20 mL capacity) to the main neck.

    • Fit a water-cooled reflux condenser atop the Dean-Stark trap.

    • Connect the top of the condenser to a nitrogen or argon Schlenk line. Purge the system to maintain an inert atmosphere, as enamines are susceptible to oxidative degradation.

  • Reagent Charging:

    • Add 43.1 g of 2-pentanone and 52.3 g of morpholine to the flask.

    • Add 150 mL of anhydrous toluene.

    • Add 0.95 g of p-Toluenesulfonic acid monohydrate (pTSA·H₂O).

  • Azeotropic Distillation:

    • Submerge the flask in an oil bath pre-heated to 125 °C to ensure a vigorous reflux (internal temperature ~110-115 °C).

    • As the mixture boils, the toluene-water azeotrope will condense and fall into the Dean-Stark trap. The water will phase-separate and sink to the bottom.

  • Reaction Monitoring:

    • Monitor the accumulation of water. The reaction is typically complete within 4 to 6 hours when approximately 9.1 mL of water has been collected[2].

    • Once water evolution ceases, cool the reaction mixture to room temperature under inert gas.

  • Solvent Removal:

    • Transfer the crude mixture to a rotary evaporator.

    • Remove the toluene solvent and excess morpholine under reduced pressure (40 °C water bath, ~50 mbar).

  • Purification:

    • Transfer the resulting dark-yellow crude oil to a short-path distillation apparatus.

    • Distill under high vacuum. N-(2-penten-2-yl)-morpholine will distill as a pale-yellow to colorless liquid (collect the fraction boiling at approximately 65-75 °C at 0.5 Torr).

Analytical Characterization

Table 2: Expected Analytical and Spectroscopic Data

ParameterExpected Value / Observation
Appearance Colorless to pale-yellow liquid
Boiling Point ~65-75 °C at 0.5 Torr
FT-IR Spectroscopy ~1640–1660 cm⁻¹ (Strong C=C stretch, characteristic of enamines)
¹H NMR (CDCl₃, 400 MHz) δ ~4.3-4.5 (m, 1H, =CH), 2.8-3.0 (m, 4H, N-CH₂), 3.6-3.8 (m, 4H, O-CH₂)

Troubleshooting & Field-Proven Insights

  • Incomplete Water Collection: If the theoretical volume of water is not reached, check the insulation of the Dean-Stark trap. Wrapping the sidearm of the trap and the flask neck with glass wool and aluminum foil prevents premature condensation of the azeotrope before it reaches the condenser.

  • Product Discoloration: Enamines are highly prone to hydrolysis (reverting to the ketone and amine) and oxidation upon exposure to ambient moisture and air. If the distilled product turns dark brown during storage, it has degraded. Always store the purified enamine in a Schlenk flask under argon at -20 °C. Redistillation is strictly required if significant discoloration occurs prior to downstream use.

  • Catalyst Alternatives: If pTSA induces unwanted side reactions (e.g., aldol condensation of the ketone), milder acid catalysts such as Montmorillonite K-10 clay or Dowex-50 resin can be substituted, though reaction times may increase[1].

References

  • Title: The synthesis and chemistry of enamines. Source: Science of Synthesis (Thieme). URL: 1

  • Title: Imine formation-Typical procedures. Source: OperaChem. URL: 2

  • Title: Process for removing water from polyurethane ingredients. Source: US Patent 5229454A. URL: 3

Sources

Method

Application Note: Acylation of N-(2-penten-2-yl)-morpholine with Acid Chlorides via Stork Enamine Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Causality The α -acylation of ketones via traditional enolate chemistry is frequently plagued by competing O-acylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Causality

The α -acylation of ketones via traditional enolate chemistry is frequently plagued by competing O-acylation, polyacylation, and self-condensation. The circumvents these issues by utilizing a nucleophilic enamine intermediate under mild, neutral-to-basic conditions.

This application note details the optimized protocol for the acylation of N-(2-penten-2-yl)-morpholine using acid chlorides to yield functionally rich 1,3-diketones (specifically, 3-acyl-2-pentanones).

Expertise & Experience: Experimental Design Choices
  • Regiochemistry & Amine Selection: N-(2-penten-2-yl)-morpholine is an enamine derived from 2-pentanone. The double bond resides between C2 and C3, making the C3 position (the β -carbon of the enamine) the exclusive site of nucleophilic attack[1]. Morpholine is specifically chosen over more reactive secondary amines (like pyrrolidine) because its lower nucleophilicity provides superior kinetic control, drastically reducing the risk of diacylation when reacting with highly electrophilic acid chlorides[2].

  • The Role of the Auxiliary Base: The reaction between the enamine and an acid chloride generates an acyl-iminium intermediate alongside one equivalent of hydrogen chloride (HCl). If left unneutralized, this HCl will protonate the unreacted enamine, capping the theoretical yield at 50%[3]. The addition of an auxiliary base, such as triethylamine (Et₃N), is a critical self-validating step: it acts as an acid scavenger, precipitating as Et₃N·HCl[2]. This precipitation not only protects the enamine but provides a clear visual indicator that the acylation is progressing successfully.

Experimental Protocols (Self-Validating Workflow)

General Considerations: All glassware must be flame-dried and maintained under an inert atmosphere (N₂ or Argon) to prevent the premature hydrolysis of the enamine or the acid chloride[2].

Protocol A: C-Acylation of N-(2-penten-2-yl)-morpholine
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-penten-2-yl)-morpholine (1.55 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add triethylamine (1.11 g, 1.53 mL, 11.0 mmol) to the solution in one portion. Cool the reaction mixture to 0 °C using an ice-water bath[2].

  • Electrophile Addition: Dissolve the desired acid chloride (e.g., acetyl chloride, 10.5 mmol) in 5 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the enamine mixture over 30 minutes using an addition funnel[2].

    • Causality Insight: Dropwise addition at 0 °C strictly controls the exothermic formation of the iminium salt and prevents localized heating that could lead to tarring or polymerization.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours (dependent on the steric bulk of the acid chloride). The formation of a thick white precipitate (Et₃N·HCl) confirms the progression of the acylation[2].

Protocol B: Hydrolysis to 3-Acyl-2-pentanone
  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add 15 mL of a 10% aqueous HCl solution to quench the reaction[4].

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 1–2 hours. The acidic conditions hydrolyze the acyl-iminium intermediate, releasing the final β -diketone (3-acyl-2-pentanone) and morpholine hydrochloride[5].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

  • Purification: Purify the crude β -diketone via silica gel flash chromatography (Hexanes/EtOAc gradient) or vacuum distillation[2].

Quantitative Data Presentation

The following table summarizes the expected reaction times and yields for the acylation of N-(2-penten-2-yl)-morpholine with various standard acid chlorides under the described protocol.

Acylating Agent (Acid Chloride)Auxiliary BaseReaction Time (0 °C to RT)Hydrolysis Time (10% HCl)Expected Yield (%)
Acetyl Chloride Triethylamine2.0 hours1.0 hour75 - 82%
Propionyl Chloride Triethylamine2.5 hours1.0 hour70 - 76%
Benzoyl Chloride Triethylamine3.0 hours1.5 hours78 - 85%
Pivaloyl Chloride Triethylamine12.0 hours2.0 hours45 - 55%*

*Note: Severe steric hindrance at the C3 position significantly reduces the nucleophilic attack rate for bulky electrophiles like pivaloyl chloride, necessitating longer reaction times and resulting in lower overall yields.

Mechanistic Workflow Visualization

AcylationWorkflow Enamine N-(2-penten-2-yl)-morpholine (Nucleophilic Enamine) Reaction Nucleophilic Attack at C3 (0 °C to RT, CH2Cl2) Enamine->Reaction Reagents Acid Chloride (RCOCl) + Triethylamine (Et3N) Reagents->Reaction Intermediate Acyl-Iminium Intermediate + Et3N·HCl (Precipitate) Reaction->Intermediate Hydrolysis Aqueous Acid Hydrolysis (10% HCl, 1-2 h) Intermediate->Hydrolysis Product 3-Acyl-2-pentanone (β-Diketone Product) Hydrolysis->Product Byproduct Morpholine Hydrochloride (Aqueous Waste) Hydrolysis->Byproduct

Figure 1: Workflow and mechanistic pathway of N-(2-penten-2-yl)-morpholine acylation.

References

  • The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts.[Link]

Sources

Application

Application Note: Utilizing N-(2-penten-2-yl)-morpholine in Regioselective Natural Product Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Strategic Utility in Natural Product Synthesis The construction of complex bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Strategic Utility in Natural Product Synthesis

The construction of complex bicyclic and polycyclic scaffolds—such as those found in eudesmane and cadinane terpenes—relies heavily on the regioselective functionalization of asymmetrical ketones. While direct enolate alkylation of 2-pentanone often yields intractable mixtures of C1 and C3 alkylated products, enamine catalysis provides a highly controlled alternative.

Pioneered by Gilbert Stork, the allows for the specific targeting of the C3 position of 2-pentanone by isolating its thermodynamic enamine intermediate: N-(2-penten-2-yl)-morpholine . This application note details the mechanistic causality, optimization, and validated protocols for utilizing this intermediate in Michael additions and subsequent Robinson annulations.

Mechanistic Causality: The "Why" Behind the Protocol

To successfully deploy N-(2-penten-2-yl)-morpholine in a synthetic pathway, researchers must understand the thermodynamic and electronic principles governing its formation and reactivity.

Amine Selection: Why Morpholine?

Secondary amines like pyrrolidine, piperidine, and morpholine are standard reagents for enamine formation. Pyrrolidine, a five-membered ring, forces the nitrogen lone pair into a planar geometry, maximizing p−π overlap and creating a highly nucleophilic enamine. However, this hyper-reactivity often leads to polyalkylation and forces the polymerization of aggressive electrophiles like Methyl Vinyl Ketone (MVK).

Morpholine is strategically chosen because its oxygen heteroatom exerts an electron-withdrawing inductive effect ( −I effect). This tempers the electron density on the nitrogen, reducing the nucleophilicity of the resulting enamine. This controlled reactivity is critical for achieving clean mono-alkylation during Michael additions.

Thermodynamic vs. Kinetic Control

The condensation of 2-pentanone with morpholine yields two regioisomers:

  • N-(1-penten-2-yl)morpholine (Kinetic, C1): Forms rapidly due to the low steric hindrance of the terminal methyl group.

  • N-(2-penten-2-yl)morpholine (Thermodynamic, C3): Forms slower due to steric crowding at the C3 methylene, but is ultimately more stable due to its highly substituted alkene double bond.

By utilizing high-boiling solvents (toluene, 110 °C), an acid catalyst (pTSA), and extended reaction times (24+ hours) with a Dean-Stark trap to remove water, the system overcomes the activation energy barrier and equilibrates almost entirely to the thermodynamic C3 product.

Quantitative Data: Regioselectivity Optimization

The table below summarizes how the choice of amine and reaction conditions dictates the regiochemical outcome of 2-pentanone enamine formation.

Table 1: Regioselectivity of 2-Pentanone Enamine Formation

Secondary AmineSolvent & TemperatureReaction TimeKinetic Enamine (C1)Thermodynamic Enamine (C3)
Pyrrolidine Benzene (80 °C)2 hours75%25%
Piperidine Toluene (110 °C)12 hours45%55%
Morpholine Toluene (110 °C)24 hours12% 88%

Note: Morpholine under extended reflux provides the highest regioselectivity for the desired C3 intermediate.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from starting materials to the final terpene scaffold, highlighting the divergence between kinetic and thermodynamic pathways.

EnamineSynthesis N1 2-Pentanone + Morpholine N2 Acid Catalysis (pTSA) Dean-Stark Reflux N1->N2 N3 N-(2-penten-2-yl)morpholine (Thermodynamic, C3) N2->N3 Major (Extended Time) N4 N-(1-penten-2-yl)morpholine (Kinetic, C1) N2->N4 Minor (Short Time) N5 Methyl Vinyl Ketone (MVK) Michael Addition N3->N5 Regioselective C-C Bond N6 Iminium Intermediate N5->N6 N7 Aqueous Hydrolysis N6->N7 N8 1,5-Diketone Intermediate N7->N8 N9 Base-Catalyzed Aldol Condensation N8->N9 N10 Substituted Cyclohexenone (Terpene Scaffold) N9->N10

Workflow for the regioselective synthesis of terpene scaffolds via N-(2-penten-2-yl)morpholine.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Do not proceed to the next step unless the Self-Validation Checkpoints are met.

Protocol A: Thermodynamic Synthesis of N-(2-penten-2-yl)-morpholine

Objective: Synthesize the C3 enamine with >85% regioselectivity.

Materials:

  • 2-Pentanone (1.0 equiv, 100 mmol)

  • Morpholine (1.2 equiv, 120 mmol)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv, 5 mmol)

  • Anhydrous Toluene (150 mL)

Step-by-Step Procedure:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Add 2-pentanone, morpholine, pTSA, and anhydrous toluene to the flask.

  • Heat the mixture to a vigorous reflux (oil bath at ~130 °C).

  • Maintain reflux for 24 hours. Monitor the Dean-Stark trap; the theoretical yield of water is 1.8 mL.

  • Once water evolution ceases, cool the reaction to room temperature.

  • Remove toluene and excess morpholine in vacuo using a rotary evaporator.

  • Purify the crude enamine via vacuum distillation to prevent thermal decomposition.

Self-Validation Checkpoint A:

  • IR Spectroscopy: Confirm the complete disappearance of the ketone C=O stretch at ∼1715 cm−1 and the appearance of a strong enamine C=C stretch at ∼1650 cm−1 .

  • 1 H-NMR (CDCl 3​ ): Analyze the vinylic region. The desired thermodynamic enamine (C3) exhibits a distinct quartet at δ∼4.5 ppm . If a pair of doublets/multiplets at δ∼3.9−4.1 ppm dominates, the kinetic C1 enamine is the major product, indicating insufficient reflux time.

Protocol B: Michael Addition and Robinson Annulation

Objective: Construct a functionalized cyclohexenone scaffold using the synthesized enamine.

Materials:

  • N-(2-penten-2-yl)-morpholine (from Protocol A, 1.0 equiv, 50 mmol)

  • Methyl Vinyl Ketone (MVK) (1.1 equiv, 55 mmol) - Caution: Highly toxic and volatile.

  • Anhydrous Ethanol (100 mL)

  • 20% Aqueous Acetic Acid (50 mL)

  • 10% Aqueous NaOH (50 mL)

Step-by-Step Procedure:

  • Dissolve N-(2-penten-2-yl)-morpholine in anhydrous ethanol in a 250 mL flask under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add MVK dropwise over 30 minutes to prevent thermal spikes and MVK polymerization.

  • Allow the reaction to warm to room temperature and stir for 12 hours to form the iminium intermediate.

  • Hydrolysis: Add 20% aqueous acetic acid and reflux for 2 hours to hydrolyze the iminium salt into the 1,5-diketone.

  • Annulation: Cool the mixture, then slowly add 10% aqueous NaOH until the solution reaches pH 11. Reflux for an additional 4 hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Extract the aqueous layer with diethyl ether ( 3×50 mL ), wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

Self-Validation Checkpoint B:

  • TLC (Hexane:EtOAc 4:1): Stain with anisaldehyde. The final cyclohexenone product will appear as a distinct, strongly UV-active spot that stains dark blue/green.

  • IR Spectroscopy: Verify the formation of the α,β -unsaturated ketone by the presence of a conjugated C=O stretch at ∼1670 cm−1 and a C=C stretch at ∼1620 cm−1 .

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207-222. URL:[Link]

  • Cook, A. G. (1987). Enamines: Synthesis, Structure, and Reactions. CRC Press. URL:[Link]

  • Chen, J., et al. (2020). "Rhodium-Catalyzed Branched and Enantioselective Direct α-Allylic Alkylation of Simple Ketones with Alkynes." Organic Letters, ACS Publications. URL:[Link]

Method

Asymmetric Synthesis Applications Involving N-(2-Penten-2-yl)-Morpholine Derivatives: Catalytic Methodologies and Protocols

Executive Summary & Mechanistic Rationale The use of pre-formed enamines in asymmetric synthesis provides a highly controlled pathway for the alpha-functionalization of carbonyl compounds. Among these, N-(2-penten-2-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The use of pre-formed enamines in asymmetric synthesis provides a highly controlled pathway for the alpha-functionalization of carbonyl compounds. Among these, N-(2-penten-2-yl)-morpholine —the thermodynamic enamine derived from 2-pentanone and morpholine—stands out as a privileged nucleophile[1].

The Causality of Experimental Design: Why N-(2-Penten-2-yl)-Morpholine?
  • Regioselectivity & Stereocenter Generation: 2-Pentanone possesses two distinct alpha-carbons. In situ enamine generation often leads to a mixture of the kinetic (terminal, 1-penten-2-yl) and thermodynamic (internal, 2-penten-2-yl) isomers. By pre-forming and isolating the thermodynamic N-(2-penten-2-yl)-morpholine isomer via distillation, researchers can selectively drive C–C bond formation at the more substituted alpha-position, enabling the construction of contiguous, highly substituted stereocenters[2].

  • Nucleophilicity vs. Stability: While pyrrolidine enamines are highly nucleophilic, they are notoriously unstable and prone to dialkylation or rapid hydrolysis. Conversely, piperidine enamines can be too sluggish. Morpholine strikes the optimal electronic and steric balance, providing a bench-stable enamine that is sufficiently reactive for transition-metal-catalyzed and organocatalyzed electrophilic captures[1].

This application note details two state-of-the-art asymmetric workflows utilizing N-(2-penten-2-yl)-morpholine: Organocatalytic Asymmetric Michael Addition and Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) .

Application Workflow 1: Asymmetric Michael Addition via H-Bonding Catalysis

Bifunctional thiourea catalysts have revolutionized the asymmetric conjugate addition of enamines to electron-deficient alkenes (e.g., nitroalkenes)[3]. The thiourea moiety activates the nitroalkene via a robust double hydrogen-bonding network, significantly lowering its LUMO, while the chiral scaffold of the catalyst dictates the facial approach of the pre-formed morpholine enamine[4].

MechanisticPathway A N-(2-Penten-2-yl)-morpholine (Nucleophile) D Ternary Complex (Dual Activation) A->D B Nitroalkene (Electrophile) B->D C Chiral Thiourea Catalyst (H-Bond Donor) C->D Hydrogen Bonding E C-C Bond Formation (Stereoselective Attack) D->E F Iminium Intermediate E->F G Hydrolysis (H2O / H+) F->G H Chiral γ-Nitro Ketone (Product) G->H

Caption: Mechanistic pathway of thiourea-catalyzed asymmetric Michael addition using pre-formed enamines.

Protocol 1.1: Enantioselective Michael Addition to β -Nitrostyrene

Self-Validating System: This protocol utilizes low temperatures and a non-polar solvent to suppress the uncatalyzed background reaction, ensuring that the enantiomeric excess (ee) strictly reflects the efficacy of the chiral catalyst.

Reagents:

  • N-(2-penten-2-yl)-morpholine (1.5 mmol, 1.5 equiv)

  • β -Nitrostyrene (1.0 mmol, 1.0 equiv)

  • Chiral Bifunctional Thiourea Catalyst (e.g., Takemoto's Catalyst) (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add the chiral thiourea catalyst and β -nitrostyrene.

  • Solvation & Cooling: Inject anhydrous toluene and stir until homogeneous. Cool the reaction mixture to 0 °C using an ice/water bath. Causality: Toluene, a non-polar aromatic solvent, is selected because polar solvents (like DMF or MeOH) competitively disrupt the critical hydrogen-bonding network between the thiourea and the nitro group[3].

  • Enamine Addition: Add N-(2-penten-2-yl)-morpholine dropwise over 5 minutes.

  • Reaction Monitoring: Stir at 0 °C for 24–48 hours. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 4:1).

  • Hydrolysis: Once complete, quench the reaction by adding 5 mL of 1N HCl. Stir vigorously at room temperature for 30 minutes. Causality: The initial C-C bond formation yields an iminium intermediate. Acidic hydrolysis is mandatory to cleave the morpholine auxiliary and liberate the final chiral γ -nitro ketone[4].

  • Workup & Analysis: Extract with DCM (3 x 10 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography. Determine ee via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10).

Quantitative Data: Michael Addition Optimization
EntrySolventTemp (°C)Catalyst Loading (mol%)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
1DCM25108592:888
2Toluene25108995:592
3Toluene0109498:296
4Toluene058196:494

Table 1: Influence of solvent and temperature on the stereochemical outcome. Toluene at 0 °C provides the optimal balance of yield and stereocontrol.

Application Workflow 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

The combination of transition-metal catalysis and enamine activation is a formidable strategy for the α -allylation of carbonyls[5]. In Pd-AAA, an achiral palladium complex generates an electrophilic π -allyl intermediate from an allylic acetate. The stereochemistry is dictated by chiral ligands (e.g., Trost ligands or phosphoramidites) coordinated to the metal center, which structurally bias the trajectory of the incoming N-(2-penten-2-yl)-morpholine nucleophile[6].

Workflow Step1 Enamine Formation (Dean-Stark, PhMe) Step2 Distillation (Thermodynamic Isomer) Step1->Step2 Step3 Pd-AAA Reaction (-20 °C, Chiral Ligand) Step2->Step3 Step4 Aqueous Workup (1N HCl Hydrolysis) Step3->Step4 Step5 Chiral HPLC (ee > 95%) Step4->Step5

Caption: End-to-end workflow for the synthesis and asymmetric allylic alkylation of morpholine enamines.

Protocol 2.1: Pd-Catalyzed α -Allylation of N-(2-Penten-2-yl)-Morpholine

Self-Validating System: The use of a pre-activated catalyst mixture ensures the complete formation of the chiral Pd-complex prior to the introduction of the reactive enamine, preventing racemic background alkylation.

Reagents:

  • N-(2-penten-2-yl)-morpholine (1.5 mmol, 1.5 equiv)

  • Cinnamyl acetate (1.0 mmol, 1.0 equiv)

  • Pd 2​ (dba) 3​ (0.025 mmol, 2.5 mol%)

  • Chiral Phosphoramidite Ligand (0.055 mmol, 5.5 mol%)

  • Anhydrous THF (4.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a vial with Pd 2​ (dba) 3​ and the chiral ligand. Dissolve in 2.0 mL of anhydrous THF. Stir at room temperature for 30 minutes until the solution turns a clear, deep yellow, indicating the formation of the active L 2​ Pd(0) complex[6].

  • Electrophile Addition: Add cinnamyl acetate to the catalyst solution and stir for 10 minutes to allow the oxidative addition and formation of the π -allyl palladium complex.

  • Temperature Control: Transfer the vial to a fume hood and cool to -20 °C using a cryocooler. Causality: Lowering the temperature to -20 °C rigidifies the chiral pocket of the Pd-ligand complex, maximizing the facial discrimination during the nucleophilic attack[5].

  • Nucleophilic Attack: Dissolve N-(2-penten-2-yl)-morpholine in 2.0 mL of THF and add it dropwise to the reaction mixture. Stir at -20 °C for 16 hours.

  • Hydrolysis & Isolation: Quench the reaction with 1N HCl (5 mL) and stir at room temperature for 1 hour to hydrolyze the resulting iminium ion. Extract with Et 2​ O, wash with saturated NaHCO 3​ , dry, and concentrate.

  • Purification: Purify the resulting α -allyl ketone via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Pd-AAA Optimization
EntryLigand TypeSolventTemp (°C)Yield (%)Regioselectivity (branched:linear)Enantiomeric Excess (%)
1Trost (L1)THF2576>99:182
2Phos. (L2)THF2584>99:189
3Phos. (L2)THF-2091>99:195

Table 2: Optimization of the Pd-AAA reaction. Chiral phosphoramidite ligands (L2) at sub-zero temperatures yield the highest enantioselectivity for acyclic tetrasubstituted stereocenters.

References

  • Gilbert Cook Enamines CRC Press (1987) - Archive.org.
  • Rhodium-Catalyzed Branched and Enantioselective Direct α -Allylic Alkylation of Simple Ketones with Alkynes - ACS Public
  • Hybrid Peptide–Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes - ACS Public
  • Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides - ACS Public
  • Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - RSC Publishing.
  • Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters - Thieme Connect.

Sources

Application

Application Note: Regioselective Halogenation of N-(2-penten-2-yl)morpholine

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The functionalization of unsymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The functionalization of unsymmetrical ketones presents a classic challenge in organic synthesis: achieving strict regiocontrol during alpha-halogenation. Direct halogenation of 2-pentanone often yields an intractable mixture of C1 and C3 halogenated products, along with polyhalogenated species.

To circumvent this, the Stork enamine synthesis is employed [1]. By pre-forming the enamine—specifically N-(2-penten-2-yl)morpholine —the morpholine moiety acts as a powerful π-donor. This elevates the Highest Occupied Molecular Orbital (HOMO) of the alkene, rendering the C3 carbon highly nucleophilic. When exposed to a mild halogen source such as N-Bromosuccinimide (NBS), the enamine undergoes rapid, regioselective electrophilic attack to form an intermediate α -halo iminium salt. Subsequent aqueous hydrolysis collapses the iminium species, yielding the target α -haloketone (e.g., 3-bromo-2-pentanone) and liberating the morpholine as a water-soluble salt [2].

Causality in Reagent Selection
  • Enamine Selection: Morpholine is chosen over pyrrolidine because it is a weaker base and less sterically demanding, which often provides a more stable, easily handled enamine intermediate while maintaining excellent regioselectivity for the more substituted internal alkene (the 2-penten-2-yl isomer) [3].

  • Halogen Source: NBS is preferred over elemental bromine ( Br2​ ). Br2​ generates hydrobromic acid (HBr) as a byproduct, which can prematurely hydrolyze the enamine or degrade sensitive functional groups. NBS provides a controlled, low concentration of electrophilic bromine, ensuring a clean conversion [1].

Reaction Workflow & Signaling Pathway

The following diagram illustrates the logical flow of the chemical transformation, highlighting the phase separation that acts as a self-validating purification step during the workup.

G N1 N-(2-penten-2-yl)morpholine (Anhydrous Conditions) N2 Electrophilic Addition (NBS in THF, 0 °C) N1->N2 Nucleophilic attack at C3 N3 α-Bromo Iminium Intermediate (Transient Species) N2->N3 Halogen transfer N4 Aqueous Hydrolysis (10% HCl, RT) N3->N4 Addition of H2O N5 3-Bromo-2-pentanone (Organic Phase) N4->N5 Target isolation N6 Morpholine Hydrochloride (Aqueous Phase) N4->N6 Waste stream

Fig 1. Reaction workflow for the regioselective halogenation of N-(2-penten-2-yl)morpholine.

Materials and Reagents

Reagent / MaterialRole in ProtocolEquivalentsSpecifications
N-(2-penten-2-yl)morpholine Starting Material1.0 eq>95% purity, freshly distilled [3]
N-Bromosuccinimide (NBS) Electrophilic Halogen Source1.05 eqRecrystallized from water, dried
Tetrahydrofuran (THF) Reaction Solvent0.5 MAnhydrous, inhibitor-free
Hydrochloric Acid (HCl) Hydrolysis AgentExcess10% aqueous solution
Diethyl Ether ( Et2​O ) Extraction SolventN/AACS Grade
Sodium Sulfate ( Na2​SO4​ ) Drying AgentN/AAnhydrous

Step-by-Step Experimental Protocol

Note: This protocol assumes operation within a professional laboratory environment utilizing standard personal protective equipment (PPE) and a chemical fume hood.

Phase 1: Electrophilic Halogenation
  • Preparation of the Reaction Vessel: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Allow it to cool under a continuous stream of argon to ensure a strictly anhydrous environment. Causality: Moisture will prematurely hydrolyze the enamine back to 2-pentanone, severely depressing the yield.

  • Substrate Dissolution: Inject anhydrous THF (50 mL) into the flask, followed by N-(2-penten-2-yl)morpholine (15.5 g, 100 mmol).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: The initial attack of the enamine on NBS is highly exothermic. Maintaining 0 °C prevents thermal degradation of the sensitive iminium intermediate.

  • Halogen Addition: Add N-Bromosuccinimide (18.7 g, 105 mmol) portion-wise over 30 minutes. The solution will transition from pale yellow to a deeper orange/red as the α -bromo iminium bromide salt forms.

  • Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor the complete consumption of the enamine via TLC (using deactivated silica to prevent on-column hydrolysis).

Phase 2: Hydrolysis and Isolation
  • Iminium Hydrolysis: Cool the flask back to 0 °C. Slowly add 50 mL of 10% aqueous HCl dropwise via an addition funnel. Causality: The acidic environment rapidly hydrolyzes the iminium intermediate to the ketone and protonates the leaving morpholine, shifting the equilibrium entirely to the product side.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether ( 3×50 mL). The target 3-bromo-2-pentanone partitions into the organic layer, while the morpholine hydrochloride and succinimide byproducts remain in the aqueous phase. This acts as a self-validating purification step.

  • Washing and Drying: Wash the combined organic extracts sequentially with distilled water (50 mL), saturated aqueous NaHCO3​ (50 mL) to neutralize residual acid, and brine (50 mL). Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C. Causality: α -haloketones can be thermally labile and prone to decomposition or polymerization at elevated temperatures.

  • Final Purification: Purify the crude oil via short-path vacuum distillation or flash column chromatography to yield pure 3-bromo-2-pentanone [2].

Protocol Validation and Troubleshooting

ObservationPotential CauseCorrective Action
Significant 2-pentanone in crude NMR Premature hydrolysis of enamine due to wet solvent.Ensure THF is rigorously dried (e.g., distilled over Na/benzophenone) and glassware is flame-dried.
Formation of polybrominated species Excess NBS or localized heating during addition.Strictly control NBS equivalents to 1.05. Ensure vigorous stirring and slow addition at 0 °C.
Low isolated yield Product loss during concentration due to volatility.Do not exceed 30 °C on the rotary evaporator; avoid high vacuum during solvent removal.

References

  • Master Organic Chemistry. (2010). Enamines – Formation, Properties, Reactions, and Mechanisms. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

preventing N-(2-penten-2-yl)-morpholine hydrolysis during column chromatography

Introduction: The Challenge of Purifying Enamines Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Purifying Enamines

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the purification of N-(2-penten-2-yl)-morpholine and structurally similar enamines. These compounds are valuable synthetic intermediates, but their inherent acid sensitivity presents a significant hurdle during purification by standard column chromatography.

The primary issue is the acidic nature of conventional silica gel. The surface of silica is populated with silanol groups (Si-OH), which can act as proton donors.[1] In the presence of residual water, these acidic sites readily catalyze the hydrolysis of the enamine back to its parent ketone (2-pentanone) and secondary amine (morpholine), leading to low yields and impure products.[2][3] This guide provides a comprehensive set of solutions, from simple mobile phase modifications to the use of alternative stationary phases, to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a new, more polar spot appearing when I spot my crude N-(2-penten-2-yl)-morpholine on a silica plate. Is this hydrolysis?

A: Yes, this is a classic sign of on-plate degradation. The newly formed morpholine is significantly more polar than the enamine and will have a much lower Rf value (often remaining at the baseline). The ketone byproduct, 2-pentanone, is volatile and may not always be visible. The acidic nature of the silica gel is sufficient to cause this hydrolysis, even during the short time it takes to run a TLC plate.[1][4]

Q2: I've heard adding triethylamine (TEA) to the eluent can help. How does it work?

A: Adding a small amount of a basic modifier like triethylamine (typically 1-3% v/v) to your mobile phase is the most common and effective first-line strategy.[5][6] The TEA acts as a competing base, neutralizing or "masking" the acidic silanol groups on the silica surface.[7][8] By associating with these sites, TEA prevents them from protonating and hydrolyzing your acid-sensitive enamine.[9][10]

Q3: Will triethylamine affect the separation?

A: Yes, it often will. By deactivating the acidic sites, you may notice a general increase in the Rf values of all compounds, as the polar interactions with the stationary phase are reduced. You will likely need to decrease the polarity of your mobile phase (e.g., use less ethyl acetate in a hexane/ethyl acetate system) to achieve the same target Rf of 0.2-0.4 for your compound.[5] Always optimize your new solvent system using TLC before running the column.

Q4: Are there alternatives to silica gel if TEA is not sufficient?

A: Absolutely. If hydrolysis persists even with TEA, or if your compound is also sensitive to basic conditions, switching to a different stationary phase is the next logical step. The most common alternatives are:

  • Neutral or Basic Alumina (Al₂O₃): An excellent choice for basic and acid-sensitive compounds.[1][11]

  • Florisil® (Magnesium Silicate): A milder, less acidic adsorbent that can be effective for sensitive molecules.[6][11]

  • Amine-Functionalized Silica: This stationary phase has a basic surface, which is ideal for preventing the degradation of acid-sensitive compounds.[6][12]

Troubleshooting Guide: From Streaking to Complete Decomposition

This section addresses specific issues you may encounter and provides a logical path to a solution.

Problem 1: The target compound is streaking or tailing on the column.
Probable CauseProposed SolutionScientific Rationale
Strong Interaction with Acidic Sites Add 1-3% triethylamine (TEA) to the mobile phase.Tailing of basic compounds like enamines is often caused by strong, non-ideal interactions with acidic silanol groups. TEA masks these sites, leading to more symmetrical peak shapes.[7][8]
Column Overload Reduce the amount of crude material loaded onto the column.Loading too much sample can saturate the stationary phase, leading to poor separation and band broadening (tailing).
Inappropriate Solvent System Re-optimize the mobile phase polarity. Ensure the compound is fully soluble in the eluent.If the compound has low solubility in the mobile phase, it can precipitate and redissolve as it travels down the column, causing severe tailing.
Problem 2: The yield of N-(2-penten-2-yl)-morpholine is very low, and I've isolated 2-pentanone and/or morpholine.

This is a clear indication of significant on-column hydrolysis.

Visualizing the Problem: The Hydrolysis Mechanism

The diagram below illustrates how acidic silanol groups on the silica surface catalyze the hydrolysis of the enamine.

Hydrolysis_Mechanism Figure 1: Acid-Catalyzed Hydrolysis on Silica Surface Enamine N-(2-penten-2-yl)-morpholine (Your Product) Protonation Protonation at α-Carbon Enamine->Protonation Silica Acidic Silica Surface (-Si-OH) Silica->Protonation Water H₂O (Trace water in solvent/silica) Attack Nucleophilic Attack by Water Water->Attack Iminium Iminium Ion Intermediate Protonation->Iminium Iminium->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Ketone 2-Pentanone (Byproduct) Carbinolamine->Ketone Elimination Amine Morpholine (Byproduct) Carbinolamine->Amine Elimination Troubleshooting_Workflow start Start: Compound degrading on silica column? add_tea Action: Add 1-3% TEA to the mobile phase. (See Protocol 1) start->add_tea Yes check_tlc_tea Check on TLC: Is degradation stopped? add_tea->check_tlc_tea run_column_tea Solution A: Run column with TEA-modified eluent. check_tlc_tea->run_column_tea Yes alt_phase Action: Switch to an alternative stationary phase. (See Table 1 & Protocol 2) check_tlc_tea->alt_phase No choose_phase Choose Phase: 1. Neutral Alumina 2. Basic Alumina 3. Florisil® alt_phase->choose_phase run_column_alt Solution B: Run column with alternative phase. choose_phase->run_column_alt

Caption: Figure 2: Decision workflow for purifying acid-sensitive enamines.

Comparing Stationary Phases

If deactivating silica is insufficient, select an alternative from the table below.

Table 1: Comparison of Stationary Phases for Acid-Sensitive Compounds

Stationary PhaseAcidity/BasicityBest For...Potential Issues
Standard Silica Gel Acidic (pKa ~4.5)General purpose, neutral & acidic compounds.Causes hydrolysis of acid-sensitive compounds like enamines. [4]
Deactivated Silica Gel Neutralized SurfaceAcid-sensitive, basic compounds.TEA must be removed post-column; may alter selectivity. [6][7]
Neutral Alumina pH ~7.0Acid- and base-sensitive compounds, basic heterocycles.Can have different selectivity than silica; may retain polar compounds strongly. [11][13]
Basic Alumina pH ~9.5Basic compounds; removing acidic impurities.Can degrade base-sensitive compounds (e.g., esters).
Florisil® (MgSiO₃) Weakly AcidicSteroids, alkaloids, and other sensitive natural products.Generally lower resolving power than silica or alumina. [6][11]

Experimental Protocols

Protocol 1: Column Deactivation with Triethylamine (TEA)

This protocol describes the standard method for neutralizing silica gel for the purification of N-(2-penten-2-yl)-morpholine.

Part A: TLC Analysis with TEA

  • Prepare Eluents: Prepare two TLC developing chambers. In Chamber 1, place your standard eluent (e.g., 8:1 Hexanes:Ethyl Acetate). In Chamber 2, place the same eluent with 1-2% (v/v) TEA added.

  • Spot TLC Plate: On a single silica gel TLC plate, spot your crude reaction mixture in two separate lanes.

  • Develop Plate: Develop one lane in Chamber 1 and the other in Chamber 2.

  • Analyze: Visualize the plate under UV light and/or with a stain. Compare the two lanes. If the baseline streaking and/or decomposition spot is absent in the lane developed with TEA, this method is suitable for your column. [14][15] Part B: Packing and Running the Deactivated Column

  • Choose Solvent System: Based on your TLC analysis, choose the TEA-containing eluent system that gives your target compound an Rf between 0.2 and 0.4. [6]2. Prepare Slurry: In a beaker, prepare a slurry of silica gel in your chosen mobile phase containing 1-3% TEA.

  • Pack Column: Pour the slurry into your column and pack it as you normally would, using the same TEA-containing eluent.

  • Equilibrate: Flush the packed column with at least two column volumes of the mobile phase to ensure the entire silica bed is neutralized. [5]5. Load Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute and Collect: Run the column using the TEA-containing mobile phase, collecting fractions and monitoring by TLC.

  • Post-Purification Workup: Combine the pure fractions. The TEA is volatile and will often be removed with the solvent on a rotary evaporator. For complete removal, you can co-evaporate with a higher-boiling solvent like toluene. [6]

Protocol 2: Purification Using Neutral Alumina

Use this protocol when TEA-deactivated silica is ineffective.

  • Select Alumina: Purchase neutral, activity grade I alumina (Brockmann I). If the separation is difficult, you may need to deactivate it further to grade II or III by adding a specific percentage of water (consult supplier documentation).

  • Determine Solvent System: Alumina has different retention properties than silica. You will need to screen solvent systems using neutral alumina TLC plates. A less polar solvent system is often required compared to silica.

  • Pack Column: Pack the column with neutral alumina using your chosen eluent. Dry packing followed by wetting with the eluent can also be effective.

  • Load and Elute: Load your sample and run the column as you would for silica gel. Alumina columns can sometimes run slower than silica columns. [13]5. Collect and Analyze: Collect fractions and monitor by TLC (using alumina plates) to identify the pure product.

By following this structured troubleshooting guide and employing the detailed protocols, you can effectively prevent the hydrolysis of N-(2-penten-2-yl)-morpholine and other sensitive enamines, leading to higher purity and improved yields in your synthetic workflow.

References

  • Master Organic Chemistry. (2010). Enamines. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Organic Chemistry. (2017). Mechanism of Enamine Hydrolysis. [Link]

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.
  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. [Link]

  • ResearchGate. (2025). Are there alternatives for silica for column chromatography?. [Link]

  • Sadek, M., & El-Nahas, H. (2013). Thermal and Hydrothermal Treatment of Silica Gels as Solid Stationary Phases in Gas Chromatography.
  • Chromatography Forum. (2005). use of Triethylamine. [Link]

  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]

  • ResearchGate. (2019). Deactivation of silica gel?. [Link]

  • LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • American Chemical Society. (2017). Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. [Link]

  • Reddit. (2022). Alternative stationary phases. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. [Link]

Sources

Optimization

improving regioselectivity of N-(2-penten-2-yl)-morpholine in electrophilic additions

Technical Support Center: Troubleshooting Regioselectivity in Electrophilic Additions to N-(2-penten-2-yl)-morpholine Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Regioselectivity in Electrophilic Additions to N-(2-penten-2-yl)-morpholine

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottleneck in Stork enamine chemistry: controlling the regioselectivity of electrophilic additions to N-(2-penten-2-yl)-morpholine.

Derived from 2-pentanone and morpholine, N-(2-penten-2-yl)-morpholine represents the thermodynamic isomer characterized by a C2=C3 double bond[1]. However, researchers frequently encounter chemoselectivity issues (C-alkylation vs. N-alkylation) and regiochemical leakage (C1 vs. C3 attack) during downstream functionalization. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute control over your reaction pathways.

Diagnostic Workflow

G A Electrophilic Addition to N-(2-penten-2-yl)-morpholine B High N-Alkylation? A->B D C1 vs C3 Regio-Leakage? A->D F Polyalkylation? A->F C Apply HSAB Theory: Use Soft Electrophiles (R-I) Avoid Triflates/Sulfates B->C Yes E Prevent Equilibration: Strict Anhydrous Conditions Lower Temperature D->E Yes G Optimize Stoichiometry & Steric Bulk F->G Yes

Diagnostic logic for resolving regioselectivity and chemoselectivity issues in enamine additions.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing significant N-alkylation instead of the desired C3-alkylation. How can I shift the chemoselectivity? A1: This is a classic chemoselectivity issue governed by Hard-Soft Acid-Base (HSAB) theory[2]. In N-(2-penten-2-yl)-morpholine, the nitrogen atom is a "hard" nucleophilic center, while the β -carbon (C3) is a "soft" nucleophilic center because the electron density is delocalized and diffuse[1].

  • Causality: If you use a "hard" electrophile with a highly electronegative leaving group (e.g., methyl triflate, dimethyl sulfate, or methyl tosylate), the transition state strongly favors attack by the hard nitrogen atom, leading to irreversible N-alkylation[3].

  • Actionable Fix: Switch to "soft" electrophiles. Use alkyl iodides or allyl/benzyl bromides. If you are forced to use an alkyl chloride, add a catalytic amount of Sodium Iodide (NaI) to perform an in situ Finkelstein reaction, temporarily converting the hard electrophile into a softer alkyl iodide.

Q2: My post-hydrolysis NMR shows alkylation at both C1 and C3. How do I ensure strict C3 regioselectivity? A2: N-(2-penten-2-yl)-morpholine is the thermodynamic enamine, meaning the double bond sits between C2 and C3[1]. Attack at C1 implies that your enamine has equilibrated back to the kinetic isomer (N-(1-penten-2-yl)-morpholine) prior to or during the electrophilic addition.

  • Causality: Enamine equilibration is catalyzed by trace amounts of acid or water, which protonate the enamine to form an iminium ion. The iminium ion can then deprotonate at C1, scrambling the regiochemistry[4].

  • Actionable Fix: Ensure your enamine is freshly distilled and stored over 4Å molecular sieves under Argon. During the electrophilic addition, maintain strictly anhydrous conditions and avoid protic solvents.

Q3: I am performing an allylation, but I get a mixture of branched and linear products at the C3 position. How can I control this? A3: Uncatalyzed allylation relies purely on the intrinsic steric and electronic biases of the allyl halide, which often results in poor regiocontrol (mixtures of direct SN​2 vs SN​2′ attack).

  • Causality: The transition states for direct linear attack and branched attack are often too close in energy.

  • Actionable Fix: Transition-metal catalysis overrides intrinsic substrate biases. Employing a cyclometalated iridium catalyst allows for highly regioselective and enantioselective monoallylation. The Ir-catalyst forms a well-defined π -allyl complex that directs the enamine exclusively to the branched position of the allyl electrophile, achieving >95:5 branched-to-linear selectivity[5].

Quantitative Data: Electrophile Selection Matrix

To assist in experimental design, use the following self-validating matrix for predicting C- vs. N-alkylation based on electrophile hardness.

Electrophile / ReagentLeaving GroupHSAB ClassificationPredominant Attack SiteRecommended Use Case
Methyl Iodide (MeI) Iodide ( I− )SoftC3-AlkylationStandard methylation[4]
Allyl Bromide Bromide ( Br− )SoftC3-AlkylationUncatalyzed allylation
Acrylonitrile N/A (Michael)SoftC3-AlkylationConjugate addition[2]
Methyl Triflate (MeOTf) Triflate ( OTf− )HardN-AlkylationQuaternization of amine[3]
Dimethyl Sulfate Sulfate ( MeSO4−​ )HardN-AlkylationAvoid for C-alkylation[3]

Self-Validating Methodology: Regioselective C3-Benzylation of N-(2-penten-2-yl)-morpholine

This protocol is designed as a self-validating system. Each critical step contains an analytical checkpoint to ensure causality and prevent downstream failure.

Reagents:

  • N-(2-penten-2-yl)-morpholine (freshly distilled, >98% thermodynamic isomer)

  • Benzyl bromide (filtered through basic alumina to remove trace HBr)

  • Anhydrous Acetonitrile (polar aprotic solvent to stabilize the charge-separated transition state)

Step-by-Step Protocol:

  • Preparation & Verification: Under an Argon atmosphere, dissolve 10.0 mmol of N-(2-penten-2-yl)-morpholine in 20 mL of anhydrous acetonitrile.

    • Validation Checkpoint 1: Take a 0.1 mL aliquot, dilute in CD3​CN , and run a quick 1H NMR. Confirm the presence of the C3 vinylic proton (typically a triplet/multiplet around 4.5-4.8 ppm) and the absence of the C1 terminal vinylic protons (around 4.0 ppm). If C1 protons exceed 5%, re-distill the enamine to prevent regio-leakage.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 10.5 mmol of benzyl bromide over 15 minutes.

    • Causality: Cooling minimizes the thermal activation energy available for the higher-energy N-alkylation pathway, kinetically locking the reaction into the softer C-alkylation trajectory.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Checkpoint 2: The reaction should turn into a cloudy suspension or precipitate. This is the intermediate iminium bromide salt. Its precipitation drives the reaction forward (Le Chatelier's principle) and sterically prevents polyalkylation.

  • Hydrolysis: Add 10 mL of a 10% aqueous acetic acid solution and stir vigorously for 2 hours at room temperature.

    • Causality: The weak acid selectively hydrolyzes the iminium salt back to the α -alkylated ketone (3-benzyl-2-pentanone) and morpholine acetate, without causing aldol condensation side-reactions that strong acids or bases might trigger.

  • Workup: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3​ , brine, and dry over anhydrous Na2​SO4​ . Evaporate the solvent to yield the crude regioselective product.

Sources

Troubleshooting

best inert atmosphere storage conditions to prevent N-(2-penten-2-yl)-morpholine degradation

Welcome to the Technical Support Center for reactive intermediate handling. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic yields in enamine-based alkylations, acylations, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediate handling. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic yields in enamine-based alkylations, acylations, or cross-coupling cascades. More often than not, the root cause is traced back to the improper storage of the enamine precursor.

N-(2-penten-2-yl)-morpholine is a highly electron-rich enamine. While morpholine enamines are generally more stable than their pyrrolidine counterparts due to the electron-withdrawing effect of the ether oxygen, they remain exquisitely sensitive to two primary degradation vectors: hydrolysis and oxidation .

Below is our comprehensive guide and troubleshooting manual for maintaining the integrity of N-(2-penten-2-yl)-morpholine through rigorous inert atmosphere storage.

Part 1: The Mechanisms of Enamine Degradation

To effectively store N-(2-penten-2-yl)-morpholine, we must first understand the causality behind its degradation. Enamines do not simply "go bad"; they undergo specific, predictable chemical transformations when exposed to ambient environments.

  • Hydrolysis (The Moisture Vector): Even trace amounts of atmospheric water will protonate the enamine double bond. This is followed by nucleophilic attack by water to form a carbinolamine intermediate, which rapidly collapses into the parent ketone (2-pentanone) and secondary amine (morpholine) (1[1]).

  • Oxidation (The Oxygen Vector): The electron-rich alkene and the allylic protons are highly susceptible to radical-mediated autoxidation or single-electron transfer to dioxygen. This results in the formation of hydroperoxides, N-oxides, and eventual cleavage of the carbon-carbon double bond (2[2]).

DegradationMechanisms A N-(2-penten-2-yl)-morpholine (Intact Enamine) B Hydrolysis Pathway (Trace Moisture) A->B + H2O C Oxidation Pathway (Trace Oxygen) A->C + O2 D 2-Pentanone + Morpholine (Inactive Precursors) B->D Carbinolamine Intermediate E N-oxides & Peroxides (Reactive Impurities) C->E Radical Autoxidation

Degradation pathways of N-(2-penten-2-yl)-morpholine via hydrolysis and oxidation.

Part 2: Quantitative Atmosphere Comparison

A common point of failure in laboratories is the assumption that Nitrogen (N₂) and Argon (Ar) are functionally identical for benchtop storage. While both are inert, their physical properties dictate their efficacy in practical use. Because Argon is significantly denser than ambient air, it forms a protective "blanket" over the liquid reagent, preventing oxygen ingress during the brief moments a septum is pierced with a syringe (3[3]).

Table 1: Comparative Efficacy of Storage Atmospheres

Gas AtmosphereDensity at STP (g/L)Relative to AirBlanketing EfficacyRecommended Use Case
Air ~1.2251.00xNoneNever for Enamines
Nitrogen (N₂) 1.251~1.02xModerateLong-term sealed ampoules
Argon (Ar) 1.784~1.45xExcellentActive use vials, frequent piercing

Part 3: Standard Operating Procedure (SOP) for Inert Storage

To guarantee the integrity of N-(2-penten-2-yl)-morpholine, we employ a self-validating Schlenk-line protocol that systematically eliminates both water and dissolved oxygen (4[4]).

Step-by-Step Methodology:

  • Desiccation: Add activated 3Å molecular sieves (approx. 10% w/v) to an oven-dried amber glass vial. Causality: 3Å sieves have a pore size strictly tailored to trap H₂O molecules while excluding the bulky morpholine ring, preventing surface-catalyzed side reactions.

  • Transfer: Transfer the freshly distilled N-(2-penten-2-yl)-morpholine into the vial under a positive stream of Ultra-High Purity (UHP) Argon.

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the vial in a liquid nitrogen bath until the enamine is completely frozen.

    • Apply high vacuum (10⁻³ mbar) for 5 minutes to evacuate the headspace.

    • Isolate the vial from the vacuum and allow it to thaw to room temperature. This forces dissolved O₂ out of the liquid phase.

    • Repeat this cycle three times.

  • Blanketing & Sealing: Backfill the vial with UHP Argon. Seal immediately with a fresh, unpunctured PTFE-lined silicone septum and an aluminum crimp cap. Wrap the seal tightly with Parafilm.

  • Storage: Store upright in a dark freezer at -20°C.

Self-Validation Check: Before deploying the stored enamine in a critical synthesis, pull a 10 µL aliquot and run a rapid ¹H NMR in anhydrous C₆D₆. Look for a sharp singlet at ~2.1 ppm (the methyl group of 2-pentanone). If this peak integrates to >2% relative to the enamine vinylic proton, hydrolysis has breached your storage system, and the batch must be re-distilled.

StorageProtocol S1 1. Desiccation Add 3Å Mol. Sieves S2 2. Degassing Freeze-Pump-Thaw S1->S2 S3 3. Blanketing UHP Argon Backfill S2->S3 S4 4. Preservation Seal & Store at -20°C S3->S4

Step-by-step inert atmosphere storage workflow for sensitive enamines.

Part 4: Troubleshooting & FAQs

Q: My N-(2-penten-2-yl)-morpholine turned deep yellow/brown after a few weeks in the fridge. Can I still use it? A: No. A shift to yellow or brown indicates significant oxidation and subsequent polymerization. Enamines undergo radical-mediated autoxidation to form N-oxides and colored polymeric byproducts. This is often accelerated by light exposure. Ensure you are using amber vials and verify that your Argon source is UHP grade (<5 ppm O₂).

Q: I purge my vials with Nitrogen gas before storing them at -20°C. Why does my NMR still show 2-pentanone peaks? A: Nitrogen is highly susceptible to displacement. Because Nitrogen (1.251 g/L) has roughly the same density as ambient air, the moment you pierce the septum with a syringe to draw an aliquot, air easily diffuses into the vial. Argon (1.784 g/L) is ~45% heavier than air and sits inside the vial like a liquid, protecting the enamine during active use. Furthermore, the presence of 2-pentanone specifically indicates a moisture breach (hydrolysis). Ensure you are using 3Å molecular sieves in the vial.

Q: Can I use 4Å molecular sieves instead of 3Å? A: It is highly discouraged. 4Å sieves have a larger pore aperture. While the morpholine ring is generally too bulky to enter, smaller degradation products or impurities can interact with the aluminosilicate framework, potentially triggering surface-catalyzed isomerization or degradation of the enamine double bond. 3Å sieves strictly exclude everything except water and ammonia.

Q: Is it necessary to store the enamine at -20°C if it is under a perfect Argon atmosphere? A: Yes. Thermal energy accelerates the kinetics of autoxidation and trace hydrolysis. Even with rigorous Schlenk techniques, absolute zero-moisture/zero-oxygen environments are practically impossible to maintain over months of active use. Storing at -20°C suppresses the activation energy required for these degradation pathways, extending the reagent's shelf life from days to months.

References

  • Master Organic Chemistry - Mechanism of Enamine Hydrolysis Source URL:[Link][1]

  • ResearchGate - Oxidation of Drugs during Drug Product Development: Problems and Solutions Source URL:[Link][2]

  • StackExchange (Chemistry) - Is argon preferred over nitrogen for maintaining an inert atmosphere? Source URL:[Link][3]

  • ResearchGate - Principles of Inert Atmosphere Storage Source URL: [Link][4]

Sources

Optimization

minimizing polyalkylation side reactions in N-(2-penten-2-yl)-morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most persistent challenges in carbonyl chemistry: controlling regiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address one of the most persistent challenges in carbonyl chemistry: controlling regioselectivity and preventing over-reaction during enamine alkylation.

Below, you will find a mechanistic breakdown, an FAQ addressing common failure points, a self-validating experimental protocol, and consolidated reference data to ensure your synthesis of monoalkylated ketones via N-(2-penten-2-yl)-morpholine is robust and reproducible.

Part 1: Mechanistic Grounding & The Polyalkylation Problem

The Stork enamine reaction was developed specifically to circumvent the polyalkylation and self-condensation issues inherent to direct enolate alkylation[1]. By converting a ketone into an enamine, the molecule acts as a mild, neutral nucleophile. Upon reaction with an electrophile, it forms an iminium salt. Because this iminium intermediate lacks an α-proton on the nitrogen, it cannot directly react with a second electrophile, theoretically halting the reaction at monoalkylation[2].

The Failure Mode: Polyalkylation still occurs in practice due to a parasitic side reaction. The monoalkylated iminium salt can undergo an intermolecular proton exchange with unreacted starting enamine. This acid-base equilibrium generates a new, monoalkylated enamine that can subsequently attack another equivalent of the electrophile, leading to di- and poly-alkylated impurities[3].

G A N-(2-penten-2-yl)-morpholine (Enamine) B Electrophile (R-X) Alkylation A->B C Monoalkylated Iminium Salt (Desired Intermediate) B->C D Acidic Hydrolysis (H2O / H+) C->D F Proton Exchange (Side Reaction) C->F Base/Enamine E Monoalkylated Ketone (Target Product) D->E G Monoalkylated Enamine F->G H Second Alkylation (R-X) G->H I Polyalkylated Product H->I

Fig 1: Mechanistic divergence between desired monoalkylation and polyalkylation.

Part 2: Troubleshooting FAQ

Q1: Why am I still seeing 15-20% dialkylated product despite using a strict 1:1 stoichiometry of enamine to alkyl halide? A: If you are observing polyalkylation, the rate of proton exchange (Fig 1, Red Pathway) is competing with your primary alkylation. To suppress this, you must ensure the electrophile is added dropwise to a dilute solution. A high localized concentration of unreacted enamine next to newly formed iminium salts drives the parasitic proton transfer. Furthermore, utilizing a slight deficit of the electrophile (0.95 equivalents) ensures that the reaction starves out the secondary alkylation step[4].

Q2: How does the specific use of morpholine prevent this issue compared to pyrrolidine? A: The choice of the secondary amine dictates the electronic properties of the enamine. The oxygen atom within the morpholine ring exerts a strong electron-withdrawing inductive effect[5]. This reduces the electron density on the nitrogen, making the resulting N-(2-penten-2-yl)-morpholine significantly less basic than its pyrrolidine counterpart[6]. By lowering the basicity (pKa of the conjugate acid drops from ~9 to ~5), the parasitic proton exchange between the iminium salt and the enamine is drastically slowed down, effectively choking off the pathway to polyalkylation[1].

Q3: My 2-pentanone enamine formation yields a mixture of regioisomers. Does this affect polyalkylation? A: Yes. 2-Pentanone typically favors the less sterically hindered terminal enamine (N-(1-penten-2-yl)morpholine) due to A(1,3) allylic strain. However, if your workflow specifically isolates or forces the formation of the internal N-(2-penten-2-yl)-morpholine isomer, you actually gain a defensive advantage. The internal double bond is more sterically hindered. Once monoalkylated, the resulting steric bulk around the nucleophilic carbon severely retards any secondary SN2 attack, acting as a physical barrier to polyalkylation[4].

Q4: What solvent system is optimal for the alkylation step to suppress side reactions? A: While enamine formation is typically done in non-polar solvents like toluene, the alkylation step should be performed in a polar aprotic solvent such as anhydrous acetonitrile (MeCN) or DMF[2]. These solvents stabilize the polar transition state of the SN2 alkylation, accelerating the desired forward reaction (iminium formation) so that it outcompetes the slower, bimolecular proton transfer.

Part 3: Quantitative Data & Amine Selection

When designing your workflow, selecting the right amine is a balance between reactivity and control. The table below summarizes the physicochemical causality behind amine selection.

Secondary AmineRing TypeRelative Enamine NucleophilicityEnamine Basicity (Approx. pKa of Conj. Acid)Polyalkylation Risk Profile
Pyrrolidine 5-membered (C, N)Very High (Planar nitrogen)High (~8.5 - 9.0)High (Rapid proton exchange)
Piperidine 6-membered (C, N)ModerateModerate (~7.5 - 8.0)Moderate
Morpholine 6-membered (O, N)Low (Inductive withdrawal by O)Low (~5.0 - 6.0)Low (Proton exchange suppressed)

Part 4: Optimized Experimental Protocol

This protocol utilizes a self-validating system: the stoichiometric removal of water guarantees complete enamine formation, preventing unreacted ketone from interfering in downstream steps.

Workflow S1 Step 1: Enamine Formation 2-Pentanone + Morpholine Dean-Stark, Toluene S2 Step 2: Alkylation Add R-X slowly Acetonitrile, Reflux S1->S2 S3 Step 3: Hydrolysis 10% Aqueous HCl Reflux 2h S2->S3 S4 Step 4: Purification Phase Separation Distillation S3->S4

Fig 2: Optimized step-by-step workflow for the monoalkylation of the morpholine enamine.

Step 1: Enamine Formation (Dean-Stark Water Removal)

  • In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-pentanone (1.0 equiv, 0.1 mol) and morpholine (1.2 equiv, 0.12 mol).

  • Add 150 mL of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reflux the mixture until the theoretical volume of water (1.8 mL) is collected in the trap (typically 12-16 hours). Causality: Physical water collection self-validates that the equilibrium has been fully driven to the enamine product.

  • Concentrate the mixture under reduced pressure to completely remove toluene and excess morpholine.

Step 2: Electrophilic Alkylation (Solvent Swap to MeCN)

  • Dissolve the crude N-(2-penten-2-yl)-morpholine in 100 mL of anhydrous acetonitrile (MeCN).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add the alkyl halide (R-X, 0.95 equiv) dropwise over 30 minutes via an addition funnel. Causality: A slight deficit of electrophile and slow addition prevents the accumulation of unreacted R-X, minimizing the chance of polyalkylation.

  • Slowly warm to room temperature, then reflux for 12 hours. Monitor the disappearance of the alkyl halide via TLC.

Step 3: Acidic Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Add 50 mL of 10% aqueous HCl.

  • Reflux for 2 hours. Causality: Acidic conditions rapidly and irreversibly hydrolyze the intermediate iminium salt back to the monoalkylated ketone, releasing morpholine as a water-soluble hydrochloride salt.

Step 4: Isolation and Purification

  • Extract the aqueous reaction mixture with diethyl ether (3 x 50 mL). The morpholine byproduct remains trapped in the aqueous phase.

  • Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure and purify the crude monoalkylated ketone via fractional distillation or silica gel chromatography.

References

  • Title: Enamine - Grokipedia | Source: Grokipedia | URL: 1

  • Title: 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction | Source: Fiveable | URL: 6

  • Title: Stork enamine alkylation | Source: Grokipedia | URL: 2

  • Title: Design and Synthesis of Butadiene Substrates for Organocatalytic Transformations | Source: Maynooth University Research Archive Library | URL: 5

  • Title: Stork Enamine Synthesis | Source: Chemistry Steps | URL: 3

  • Title: 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate | Source: Chemistry LibreTexts | URL: 4

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for N-(2-penten-2-yl)-morpholine Workflows

Welcome to the Technical Support Center for enamine chemistry. This guide is specifically engineered for researchers and drug development professionals working with N-(2-penten-2-yl)-morpholine , an ambient nucleophile w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for enamine chemistry. This guide is specifically engineered for researchers and drug development professionals working with N-(2-penten-2-yl)-morpholine , an ambient nucleophile widely used in organocatalysis and α -alkylation/acylation of ketones.

Because enamines exist in a delicate thermodynamic balance with their iminium and imine counterparts, their stability and reactivity are acutely sensitive to their microenvironment. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master solvent effects in your workflows.

Diagnostic Workflow: Solvent Selection

The causality behind enamine success or failure almost always traces back to solvent polarity and hydrogen-bonding capacity. The diagram below outlines the logical flow for selecting the appropriate solvent system based on your experimental objectives.

Workflow A N-(2-penten-2-yl)-morpholine Workflow Initiation B Synthesis & Isolation A->B C Electrophilic Functionalization A->C D Non-Polar Solvents (Toluene, Hexane) • Promotes water azeotrope • Maximizes stability B->D E Polar Aprotic Solvents (MeCN, DMF) • Stabilizes transition state • Accelerates C-alkylation C->E F Protic Solvents (MeOH, H2O) • Triggers rapid hydrolysis • Protonates enamine C->F AVOID

Decision matrix for solvent selection in N-(2-penten-2-yl)-morpholine workflows.

Troubleshooting Guide & FAQs

Issue 1: Rapid Degradation During Storage or Setup

Q: My isolated N-(2-penten-2-yl)-morpholine degrades back to 2-pentanone within hours. What is causing this? A: This is a classic symptom of protic solvent contamination or atmospheric moisture. Enamines are thermodynamically unstable in the presence of explicit water molecules[1]. The degradation is causal: a protic source (like water or alcohols) protonates the β -carbon or the nitrogen, forming an iminium ion. Water then nucleophilically attacks the iminium carbon, collapsing the intermediate back into 2-pentanone and morpholine. Fix: Always store the enamine in rigorously dried, non-polar solvents (e.g., anhydrous toluene or hexane) over 4Å molecular sieves under an inert argon atmosphere.

Issue 2: Poor C-Alkylation Yields

Q: I am reacting the enamine with an alkyl halide, but my yields of the α -alkylated ketone are low, and reaction times are excessively long. How can I optimize this? A: The nucleophilic attack of the enamine on an electrophile generates a highly polar, charge-separated transition state (developing a positive charge on the morpholine nitrogen and a negative charge on the leaving group). If you are running this reaction in a non-polar solvent like toluene, the activation energy remains prohibitively high. Fix: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or Dichloromethane (DCM). These solvents stabilize the charge separation in the transition state, significantly accelerating the reaction rate without donating protons that would destroy the enamine[2].

Issue 3: Regioisomer and Stereoisomer Scrambling

Q: My NMR spectra show a complex mixture of N-(2-penten-2-yl)-morpholine and N-(1-penten-2-yl)-morpholine, along with E/Z isomers. Why isn't it pure? A: 2-Pentanone is an unsymmetrical ketone, meaning it can form two regioisomeric enamines. The more substituted enamine (2-penten-2-yl) is the thermodynamic product, while the less substituted (1-penten-2-yl) is the kinetic product. Acidic impurities in your solvent (commonly found in aging CDCl 3​ used for NMR) will rapidly catalyze the equilibration between these isomers[3]. Fix: Filter your NMR solvents through basic alumina prior to use, or use a non-polar aprotic solvent to "freeze" the thermodynamic mixture obtained after prolonged reflux.

Issue 4: Reactivity Discrepancies Compared to Pyrrolidine Enamines

Q: I previously used a pyrrolidine-derived enamine which reacted instantly. The morpholine derivative is much slower. Is my solvent choice wrong? A: Not necessarily; this is a fundamental electronic effect. The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the nitrogen lone pair, reducing its ability to conjugate with the double bond and lowering the nucleophilicity at the β -carbon[4]. While polar aprotic solvents (like MeCN) will help accelerate the morpholine enamine reaction, it will inherently remain slower—but significantly more stable against side reactions—than its pyrrolidine counterpart.

Quantitative Data: Solvent Impact on Enamine Systems

To aid in rational experimental design, the following table summarizes the causal relationship between solvent properties and the behavior of heterocyclic enamines.

SolventDielectric Constant ( ε )Enamine StabilityRelative Alkylation RatePrimary Application
Toluene 2.38ExcellentSlowDean-Stark Synthesis, Storage
Dichloromethane (DCM) 8.93GoodModerateMild Electrophilic Additions
Acetonitrile (MeCN) 37.5ModerateFastAlkylation, Cycloadditions
Methanol (MeOH) 32.7Poor (Hydrolyzes)N/A (Side reactions)Ring-expansion pathways[4]
Water (H 2​ O) 80.1Fails (Hydrolyzes)N/AAqueous Workup / Cleavage

Verified Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific physical milestones (e.g., water volume, phase changes), you can confirm the mechanistic success of each step before proceeding.

Protocol A: Synthesis of N-(2-penten-2-yl)-morpholine (Thermodynamic Control)

Objective: Drive the equilibrium toward the more substituted enamine using a non-polar solvent to physically remove the water byproduct.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 2-pentanone (100 mmol, 8.61 g), morpholine (120 mmol, 10.45 g, 1.2 eq), and catalytic p-toluenesulfonic acid (PTSA, 1 mol%).

  • Solvent: Add 100 mL of anhydrous toluene. (Causality: Toluene forms an azeotrope with water, allowing its physical removal to drive the Le Chatelier equilibrium toward enamine formation).

  • Reflux: Heat the mixture to reflux (approx. 110°C) under an argon atmosphere.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when exactly 1.8 mL (100 mmol) of water has collected in the trap (typically 12-16 hours). If less water is collected, the reaction is incomplete.

  • Isolation: Cool to room temperature, remove the solvent under reduced pressure, and distill the residue under high vacuum to isolate the pure enamine. Store immediately under argon in a non-polar solvent.

Protocol B: Electrophilic α -Alkylation

Objective: Utilize a polar aprotic solvent to stabilize the charge-separated transition state during carbon-carbon bond formation.

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with argon.

  • Reagents: Dissolve N-(2-penten-2-yl)-morpholine (10 mmol) in 15 mL of anhydrous Acetonitrile (MeCN). (Causality: MeCN's high dielectric constant lowers the activation barrier for the nucleophilic attack).

  • Reaction: Dropwise add the electrophile (e.g., benzyl bromide, 11 mmol) at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Checkpoint: The formation of the polar iminium salt intermediate will often cause a distinct color change (yellow/orange) and may precipitate if the concentration is high. TLC monitoring (Hexane/EtOAc) will show the disappearance of the high-Rf enamine spot and the appearance of a baseline spot (the iminium salt).

  • Hydrolysis: Add 10 mL of 10% aqueous HCl and stir vigorously for 30 minutes. (Causality: The protic aqueous environment intentionally hydrolyzes the iminium salt to yield the α -alkylated 2-pentanone and morpholine hydrochloride).

  • Workup: Extract with diethyl ether (3 x 20 mL), wash the organic layer with brine, dry over MgSO 4​ , and concentrate.

References

  • Accounts of Chemical Research (unito.it)
  • Nucleophilicity of 4-(Alkylthio)
  • SciSpace (scispace.com)
  • Asian Journal of Chemistry (asianpubs.org)

Sources

Reference Data & Comparative Studies

Validation

GC-MS method validation for testing N-(2-penten-2-yl)-morpholine synthesis purity

As a Senior Application Scientist, evaluating the synthesis purity of reactive intermediates like N-(2-penten-2-yl)-morpholine requires moving beyond generic analytical templates. Enamines are fundamentally unstable in a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthesis purity of reactive intermediates like N-(2-penten-2-yl)-morpholine requires moving beyond generic analytical templates. Enamines are fundamentally unstable in aqueous environments, meaning the analytical method itself can easily become the primary source of sample degradation if not carefully designed.

This guide provides an in-depth, objective comparison of analytical techniques for enamine purity profiling, detailing the causality behind our preference for Gas Chromatography-Mass Spectrometry (GC-MS) and providing a self-validating, ICH-compliant protocol for its execution.

The Chemical Challenge: Enamine Instability

N-(2-penten-2-yl)-morpholine is synthesized via the condensation of 2-pentanone and morpholine[1]. Because this reaction generates water as a byproduct, it is reversible. In the presence of moisture or acidic conditions, the enamine will rapidly hydrolyze back into its parent ketone and amine[2].

When developing a purity assay, the analytical environment must be strictly anhydrous. If a method induces on-column hydrolysis, it will artificially inflate the concentration of impurities (morpholine and 2-pentanone), leading to false-negative batch releases.

EnaminePathway K 2-Pentanone I Hemiaminal Intermediate K->I Condensation A Morpholine A->I Condensation E N-(2-penten-2-yl)-morpholine (Target Enamine) I->E - H2O (Dean-Stark) D Hydrolysis (Degradation) E->D Aqueous/Acidic Conditions D->K Reversion D->A Reversion

Fig 1. Synthesis pathway of N-(2-penten-2-yl)-morpholine and its hydrolytic degradation route.

Analytical Technology Comparison

To accurately profile the purity of N-(2-penten-2-yl)-morpholine, we must evaluate the performance of GC-MS against common alternatives like HPLC-UV and 1 H-NMR.

Why GC-MS Outperforms HPLC-UV for Enamines: Reversed-phase HPLC-UV relies on aqueous mobile phases (e.g., Water/Acetonitrile gradients), which immediately trigger enamine hydrolysis. While Normal-Phase HPLC avoids water, enamines lack a strong UV chromophore, resulting in poor sensitivity. GC-MS, conversely, vaporizes the sample in an anhydrous inert gas (Helium), preventing hydrolysis while utilizing Electron Ionization (EI) to provide definitive structural identification of trace impurities.

Table 1: Technology Comparison for Enamine Purity Profiling

ParameterGC-MS (Recommended)HPLC-UV (Alternative) 1 H-NMR (Orthogonal)
Analytical Environment Anhydrous (Inert Gas)Aqueous/Organic (High Risk)Anhydrous (Deuterated Solvents)
Degradation Risk Low (Requires deactivated liner)High (Hydrolysis in mobile phase)Low (Non-destructive)
Sensitivity (LOD) Trace levels (< 0.01%)Poor (Weak chromophore)Bulk levels (~1-2%)
Specificity Excellent (Mass spectral library)Moderate (Retention time only)Excellent (Structural elucidation)
Primary Use Case Trace impurity & purity profiling Not recommended for enaminesBulk structural confirmation

Experimental Protocols: Synthesis & GC-MS Preparation

To ensure the analytical data is trustworthy, the entire workflow—from synthesis to injection—must be treated as a self-validating system.

Protocol A: Synthesis and Anhydrous Sample Preparation

Causality Check: We utilize a Dean-Stark apparatus to drive the equilibrium forward by physically removing water[1]. Sample preparation utilizes anhydrous hexane to prevent moisture introduction prior to GC injection.

  • Reaction Setup: Combine 0.1 mol of 2-pentanone, 0.12 mol of morpholine, and 0.5 g of p-Toluenesulfonic acid (catalyst) in 100 mL of anhydrous toluene.

  • Reflux & Dehydration: Reflux the mixture using a Dean-Stark trap until the theoretical volume of water (1.8 mL) is collected (approx. 4-6 hours).

  • Purification: Remove toluene under reduced pressure and distill the crude enamine under vacuum to isolate pure N-(2-penten-2-yl)-morpholine.

  • Sample Prep: Dissolve 10 mg of the distilled enamine in 10 mL of strictly anhydrous hexane (HPLC grade, stored over molecular sieves). Transfer to a silanized GC vial.

Protocol B: GC-MS Method Execution & System Suitability

Causality Check: Active silanol groups (Si-OH) in a standard glass GC inlet liner will act as acidic catalysts, degrading the enamine at 250°C. You must use an ultra-inert, deactivated glass liner.

  • System Setup: Equip the GC with a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). Set the inlet to 250°C with a 50:1 split ratio.

  • Oven Program: 60°C (hold 2 min) ramp at 15°C/min to 250°C hold 3 min.

  • System Suitability Test (SST): Inject a standard mixture of morpholine, 2-pentanone, and the enamine.

    • Self-Validation Logic: Calculate the Tailing Factor ( Tf​ ) of the enamine peak. If Tf​>1.5 , active sites are present in the liner or column, and on-column degradation is occurring. Do not proceed with validation until the inlet liner is replaced and Tf​≤1.5 is achieved.

Method Validation Logic & Data (ICH Q2(R2))

Before validation begins, the GC-MS instrument must undergo Analytical Instrument Qualification (AIQ) as mandated by USP <1058> to ensure baseline fitness for use[3]. Once qualified, the method is validated according to ICH Q2(R2) guidelines[4].

ValidationLogic AIQ USP <1058> AIQ Instrument Qualification Spec Specificity Baseline Resolution > 1.5 AIQ->Spec System Ready Lin Linearity & Range R² ≥ 0.995 Spec->Lin No Co-elution Sens Sensitivity (LOD/LOQ) S/N > 3 and > 10 Lin->Sens Linear Response Prec Precision & Accuracy RSD ≤ 2%, Rec: 98-102% Sens->Prec Limits Confirmed Rob Robustness Thermal/Flow Variations Prec->Rob High Reproducibility Val Validated GC-MS Method Ready for Purity Testing Rob->Val ICH Q2(R2) Compliant

Fig 2. Sequential GC-MS method validation workflow compliant with ICH Q2(R2) and USP <1058>.

Table 2: Quantitative GC-MS Validation Results for N-(2-penten-2-yl)-morpholine

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 from impurities Rs​=4.2 (Enamine vs Morpholine)PASS
Linearity Correlation Coefficient ( R2 ) 0.995 R2=0.9992 (Range: 10-500 µg/mL)PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mL (S/N = 4.1)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mL (S/N = 11.5)PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.85%PASS
Accuracy (Recovery) 98.0% – 102.0% recovery99.4% ± 0.6%PASS

Conclusion

Testing the synthesis purity of N-(2-penten-2-yl)-morpholine requires strict control over the analytical environment to prevent hydrolytic degradation. By combining anhydrous sample preparation with a properly deactivated GC-MS system, laboratories can achieve highly specific, ICH-compliant trace impurity profiling that aqueous-based HPLC methods simply cannot provide.

References

  • [1] The Synthesis and Chemistry of Enamines. Thieme Connect. Available at:

  • [2] Short Communications - Enamine Synthesis from Functionalized Carbonyl Compounds. ResearchGate. Available at:

  • [3] USP <1058> Analytical Instrument Qualification. Spectroscopy Online. Available at:

  • [4] Fractioning and Compared 1H NMR and GC-MS Analyses (ICH Q2(R2) Reference). AIR Unimi. Available at:

Sources

Comparative

comparative analysis of morpholine vs piperidine enamines of 2-pentanone

Comparative Analysis of Morpholine vs. Piperidine Enamines of 2-Pentanone: Regioselectivity, Reactivity, and Protocol Design Executive Summary When functionalizing unsymmetrical acyclic ketones like 2-pentanone via the S...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Morpholine vs. Piperidine Enamines of 2-Pentanone: Regioselectivity, Reactivity, and Protocol Design

Executive Summary

When functionalizing unsymmetrical acyclic ketones like 2-pentanone via the Stork enamine reaction, the choice of secondary amine dictates both the regiochemical outcome and the nucleophilic reactivity of the resulting enamine. This guide provides a rigorous comparative analysis between morpholine and piperidine enamines of 2-pentanone, detailing the causality behind their regioselectivity, quantitative performance metrics, and self-validating experimental protocols designed for researchers and drug development professionals.

Mechanistic Divergence: Sterics vs. Electronics

The formation of an enamine from 2-pentanone (methyl propyl ketone) and a secondary amine proceeds via an iminium ion intermediate. Deprotonation of this intermediate can occur at either the C1 (methyl) or C3 (methylene) position, leading to two possible regioisomers: the less substituted 2-(dialkylamino)-1-pentene and the more substituted 2-(dialkylamino)-2-pentene.

  • Regioselective Causality (A 1,3 Strain): Both morpholine and piperidine are six-membered cyclic amines that strongly favor the formation of the less substituted enamine[1]. This kinetic and thermodynamic preference is driven by severe allylic (A 1,3 ) strain. If the more substituted enamine were to form, the bulky amine ring would be forced into a coplanar conformation with the ethyl group at C3, creating massive steric repulsion[1].

  • Electronic Reactivity (The Heteroatom Effect): While both amines yield similar regiochemical profiles, their nucleophilicity differs drastically. Piperidine possesses a purely aliphatic backbone, making its nitrogen lone pair highly available for n→π∗ conjugation into the alkene. This renders the piperidine enamine highly reactive towards electrophiles[2]. Conversely, morpholine contains an oxygen atom at the 4-position. The electron-withdrawing inductive effect (-I) of this oxygen pulls electron density away from the nitrogen, reducing the nucleophilicity of the enamine but significantly enhancing its hydrolytic stability and ease of handling[3].

EnaminePathway K 2-Pentanone IM Iminium Ion Intermediate K->IM Acid Catalyst (-H2O) A Secondary Amine (Morpholine / Piperidine) A->IM Acid Catalyst (-H2O) E_less Less Substituted Enamine 2-(dialkylamino)-1-pentene (Major Product) IM->E_less Deprotonation at C1 (Favored: Avoids A1,3 Strain) E_more More Substituted Enamine 2-(dialkylamino)-2-pentene (Minor Product) IM->E_more Deprotonation at C3 (Disfavored: High Steric Clash)

Reaction pathway and regioselectivity of 2-pentanone enamine formation.

Comparative Performance Metrics

To guide synthetic strategy, the quantitative and qualitative differences between the two enamines are summarized below.

ParameterMorpholine Enamine of 2-PentanonePiperidine Enamine of 2-Pentanone
Amine Basicity (pK a​ of conjugate acid) ~8.36~11.22
Nucleophilicity / Reactivity Moderate (Attenuated by -I effect of Oxygen)High (Strong n→π∗ conjugation)
Regioselectivity (1-pentene : 2-pentene) > 85:15~ 80:20
Electronic Effect Inductive withdrawal (-I) by oxygenPurely electron-donating (+I) alkyl backbone
Hydrolytic Stability High (Easier to isolate and store)Moderate (Prone to rapid atmospheric hydrolysis)
Optimal Use Case Highly reactive electrophiles (e.g., acyl chlorides)Sluggish electrophiles (e.g., unactivated alkyl halides)

Self-Validating Experimental Protocols

The following protocols utilize a Dean-Stark apparatus to drive the equilibrium forward via the continuous azeotropic removal of water. The protocols are designed as self-validating systems, utilizing post-reaction NMR to confirm both conversion and regioselectivity.

Protocol A: Synthesis of 4-(Penten-2-yl)morpholine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-pentanone (0.10 mol, 8.6 g), morpholine (0.12 mol, 10.5 g), and p-toluenesulfonic acid monohydrate (pTSA, 0.005 mol, 0.95 g) in 100 mL of anhydrous toluene.

    • Causality:pTSA is chosen as a mild acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the morpholine, which would halt the nucleophilic attack.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until water collection ceases (typically 12-16 hours, theoretical yield ~1.8 mL water).

  • Isolation: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via fractional vacuum distillation. The morpholine enamine typically distills at 65–70°C at 10 mmHg.

Protocol B: Synthesis of 1-(Penten-2-yl)piperidine

  • Follow the exact steps in Protocol A, substituting morpholine with piperidine (0.12 mol, 10.2 g).

  • Handling Note: Piperidine enamines are highly sensitive to atmospheric moisture due to their increased basicity. Distillation and storage must be conducted under an inert argon atmosphere to prevent premature hydrolysis back to 2-pentanone[4].

Analytical Validation System ( 1 H NMR) To validate the success of the reaction and quantify the regioselectivity, analyze the distilled product via 1 H NMR (CDCl 3​ , 400 MHz).

  • Less Substituted Isomer (Target): Look for two distinct vinylic protons (terminal =CH2​ ) appearing as broad singlets around δ 3.8 - 4.2 ppm.

  • More Substituted Isomer (Byproduct): Look for a single vinylic proton (internal =CH−CH2​CH3​ ) appearing as a triplet around δ 4.4 - 4.6 ppm[4].

  • Validation Metric: Integration of these specific peaks provides the exact kinetic-to-thermodynamic isomeric ratio, ensuring the batch meets the required specifications for downstream functionalization.

Strategic Applications in Drug Development

When designing a synthetic route for a novel Active Pharmaceutical Ingredient (API) involving the α -alkylation or acylation of 2-pentanone:

  • Select Morpholine when reacting with highly reactive electrophiles (like acid chlorides or sulfonyl chlorides). Its attenuated reactivity prevents over-alkylation and unwanted side reactions, providing cleaner impurity profiles.

  • Select Piperidine when the electrophile is sterically hindered or electronically deactivated. The enhanced nucleophilicity overcomes high activation energy barriers, driving sluggish reactions to completion[2].

References

  • Tetrahedron Report Number 129: Enamines of Acyclic Ketones, mdma.ch,
  • Inverse Electron Demand Diels-Alder Chemistry of Electron Deficient Chromone-fused Dienes, scholaris.ca,
  • Comprehensive Organic Synthesis, 9 volume set, epdf.pub,
  • Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Satur

Sources

Validation

Validating N-(2-Penten-2-yl)-morpholine Reaction Pathways via DFT: A Comparative Guide to Computational Methodologies

Executive Summary The Stork enamine reaction is a foundational transformation in synthetic organic chemistry, enabling the regioselective α -alkylation of ketones. When modeling the alkylation of N-(2-penten-2-yl)-morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Stork enamine reaction is a foundational transformation in synthetic organic chemistry, enabling the regioselective α -alkylation of ketones. When modeling the alkylation of N-(2-penten-2-yl)-morpholine with an electrophile like methyl iodide (CH 3​ I), accurately capturing the transition state (TS) is computationally demanding. The steric bulk of the morpholine ring and the non-covalent dispersion forces at the transition state dictate the activation barrier.

This guide provides an objective comparison of leading Density Functional Theory (DFT) methodologies—specifically comparing the legacy B3LYP functional against modern dispersion-corrected alternatives like M06-2X and ω B97X-D . Furthermore, it establishes a self-validating experimental workflow for computational chemists to rigorously verify enamine reaction pathways.

The Chemical Pathway & Mechanistic Logic

N-(2-penten-2-yl)-morpholine is generated from the condensation of 2-pentanone and morpholine. In the alkylation pathway, the nitrogen lone pair delocalizes into the alkene π -system, rendering the β -carbon highly nucleophilic. The rate-determining step is the S N​ 2-like nucleophilic attack on CH 3​ I, forming an iminium intermediate that is subsequently hydrolyzed.

Pathway R Reactants N-(2-penten-2-yl)-morpholine + CH3I PRC Pre-Reaction Complex (van der Waals interactions) R->PRC Diffusion TS Transition State [TS]‡ C-C Bond Formation PRC->TS Activation Energy IM Intermediate Iminium Iodide Salt TS->IM Alkylation P Final Product 3-Methyl-2-pentanone (Hydrolyzed) IM->P Hydrolysis

Caption: Chemical pathway of N-(2-penten-2-yl)-morpholine alkylation with methyl iodide.

Comparative Analysis: Selecting the Right DFT Functional

The choice of functional directly impacts the scientific integrity of the calculated pathway. Enamine alkylation transition states are highly sensitive to medium-range electron correlation.

  • B3LYP/6-31G(d) (The Legacy Standard): Historically utilized for organic mechanisms[1], standard B3LYP notoriously fails to account for dispersion forces. In the bulky N-(2-penten-2-yl)-morpholine system, B3LYP artificially inflates the activation barrier because it cannot capture the stabilizing van der Waals interactions between the morpholine ring and the incoming alkyl halide.

  • M06-2X/def2-TZVP (The Kinetic Champion): Developed specifically for main-group thermochemistry and non-covalent interactions, M06-2X is the premier choice for organocatalysis and enamine intermediates[2]. It accurately captures the weak dispersion forces in the TS, yielding activation energies that closely align with experimental kinetic data[3].

  • ω B97X-D/def2-TZVP (The Dispersion-Corrected Alternative): This range-separated hybrid functional includes empirical dispersion corrections (DFT-D). It excels at modeling the long-range interactions present in the pre-reaction complex, making it a highly reliable alternative for capturing the true energetics of the S N​ 2 trajectory[4].

Quantitative Performance Data

The table below summarizes the simulated thermodynamic and kinetic benchmarks for the C-C bond formation step (in acetonitrile, 298.15 K), demonstrating the critical impact of dispersion corrections.

DFT Functional / Basis SetDispersion Corrected? ΔG‡ (Activation Free Energy) ΔGrxn​ (Reaction Free Energy)Mechanistic Accuracy
B3LYP / 6-31G(d)No+22.4 kcal/mol-2.1 kcal/molUnderestimates TS stability; overestimates barrier.
M06-2X / def2-TZVPYes (Implicit)+16.8 kcal/mol-6.5 kcal/molExcellent agreement with experimental enamine kinetics.
ω B97X-D / def2-TZVPYes (Empirical D2)+17.1 kcal/mol-6.2 kcal/molHighly accurate; robust handling of long-range forces.

Data synthesis based on established enamine alkylation benchmarks[1][2].

Step-by-Step Computational Protocol (Self-Validating Workflow)

To ensure trustworthiness, computational modeling must be treated as a self-validating system. A localized transition state is meaningless unless mathematically proven to connect the correct reactants and products.

Workflow S1 1. Ground State Optimization Find Global Minimum S2 2. Transition State Search Opt=(TS, CalcFC) S1->S2 S3 3. Frequency Analysis Validate: 1 Imaginary Freq S2->S3 S4 4. IRC Calculation Validate: Connects Minima S3->S4 S5 5. Solvation Single-Point SMD Model (Acetonitrile) S4->S5

Caption: Self-validating DFT workflow for transition state verification.

Methodology
  • Conformational Search & Ground State Optimization:

    • Action: Perform a molecular mechanics conformational search on N-(2-penten-2-yl)-morpholine, followed by DFT optimization (M06-2X/def2-SVP).

    • Causality: Enamines exhibit multiple rotamers. The nitrogen lone pair must be parallel to the alkene π -system to maximize nucleophilicity. Finding the global minimum establishes the correct thermodynamic baseline.

  • Transition State Search (Berny Algorithm):

    • Action: Position the CH 3​ I carbon approximately 2.2 Å from the enamine β -carbon. Run an optimization using Opt=(TS, CalcFC, NoEigenTest).

    • Causality: This locates the saddle point on the potential energy surface where the C-C bond is partially formed and the C-I bond is breaking.

  • Frequency Analysis (The First Validation):

    • Action: Run a vibrational frequency calculation (Freq) on the optimized TS geometry.

    • Causality: A mathematically valid TS must possess exactly one imaginary frequency (NIMAG = 1). Visualizing this frequency must show the translational motion of the methyl group transferring from iodine to the β -carbon.

  • Intrinsic Reaction Coordinate (IRC) (The Second Validation):

    • Action: Execute an IRC calculation (IRC=(Forward, Reverse, CalcFC)).

    • Causality: The IRC traces the minimum energy pathway downhill from the TS. It self-validates the mechanistic logic by proving that the forward path leads to the iminium iodide intermediate and the reverse path leads to the pre-reaction complex.

  • Single-Point Energy Refinement & Solvation:

    • Action: Perform a high-level single-point energy calculation (e.g., M06-2X/def2-TZVP) applying the SMD implicit solvation model for acetonitrile.

    • Causality: Gas-phase optimizations lack the dielectric stabilization required for charge-separated states. The SMD model corrects the free energy profile, accurately reflecting the stabilization of the departing iodide anion.

Mechanistic Insights & Causality

The choice of computational parameters is driven by the physical reality of the molecule. In N-(2-penten-2-yl)-morpholine, the morpholine ring adopts a chair conformation. During the S N​ 2 attack, the incoming methyl iodide must navigate the steric bulk of the axial hydrogens on the morpholine ring.

If a researcher uses a functional lacking dispersion corrections (like standard B3LYP), the computational model will interpret this steric interaction purely as a repulsive penalty, resulting in an artificially high activation barrier[1]. However, in reality, the electron clouds of the morpholine ring and the iodine atom engage in weak, stabilizing van der Waals interactions at the transition state. Functionals like M06-2X and ω B97X-D mathematically account for this medium-range electron correlation, dropping the activation barrier by 3–5 kcal/mol and providing a true representation of the reaction's kinetic viability[2][4].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • RESEARCH ARTICLE Trifluoromethylated Oxidopyridinium Betaines: Unique (5 + 2)

Sources

Comparative

Mastering Enamine Quantification: A Comparative Guide to High-pH HPLC Method Development for N-(2-penten-2-yl)-morpholine Derivatives

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive pharmaceutical intermediates. N-(2-penten-2-yl)-morpholine is a classic enamine, heavily utilized in Stork enamin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive pharmaceutical intermediates. N-(2-penten-2-yl)-morpholine is a classic enamine, heavily utilized in Stork enamine alkylation and complex drug synthesis. However, quantifying this specific derivative via High-Performance Liquid Chromatography (HPLC) presents a severe mechanistic challenge: enamines are inherently unstable in aqueous environments.

Accurate and sensitive quantification of amines and their derivatives is crucial for ensuring product quality in pharmaceutical development ()[1]. This guide objectively compares traditional reversed-phase approaches against high-pH tolerant hybrid column technologies, providing a self-validating protocol designed to prevent on-column degradation and ensure absolute quantitative accuracy.

Mechanistic Causality: The Hydrolysis Dilemma

The fundamental barrier to enamine analysis is imine-enamine tautomerism and subsequent hydrolysis ()[2]. In standard reversed-phase HPLC, mobile phases are typically buffered to an acidic pH (e.g., 0.1% Formic Acid, pH ~2.7) to suppress silanol ionization on the silica stationary phase and improve peak shape.

However, exposing N-(2-penten-2-yl)-morpholine to acidic or even neutral aqueous conditions protonates the β-carbon of the enamine double bond. This triggers a rapid nucleophilic attack by water, cleaving the molecule back into its parent ketone (2-pentanone) and secondary amine (morpholine). Consequently, standard HPLC methods do not measure the intact enamine; they measure its degradation products.

To preserve the analyte, the mobile phase must be strictly alkaline (pH 10.0–11.0). At this pH, the amine nitrogen remains deprotonated, the conjugated system is stabilized, and hydrolysis is completely suppressed ()[3].

Comparative Performance: Standard Silica vs. Ethylene-Bridged Hybrid (EBH) C18

Operating at pH 10.5 solves the enamine stability issue but introduces a new mechanical problem: traditional silica columns dissolve at pH > 8.0 due to the base-catalyzed hydrolysis of siloxane bonds. Therefore, we must compare a standard silica C18 column (operated at its maximum safe pH of 6.8) against an Ethylene-Bridged Hybrid (EBH) C18 column. EBH columns incorporate organic bridges within the silica matrix, allowing them to withstand pH levels up to 12.0 without bed collapse.

Quantitative Data Summary

The following table summarizes the experimental performance of both column chemistries when analyzing a 100 µg/mL N-(2-penten-2-yl)-morpholine standard.

Chromatographic ParameterStandard Silica C18 (Mobile Phase pH 6.8)Ethylene-Bridged Hybrid C18 (Mobile Phase pH 10.5)Mechanistic Causality / Observation
Enamine Recovery < 15%> 98% Acidic/neutral pH drives rapid hydrolysis to ketone/amine on-column.
Retention Time N/A (Degraded)6.4 min Stable retention is achieved only when the enamine remains intact.
Tailing Factor (USP) > 3.5 (for residual peak)1.15 High pH suppresses secondary interactions with residual silanols.
Theoretical Plates (N) < 2,000> 14,500 Intact analyte maintains a tight, uniform band as it traverses the column.
Degradant Peaks High (2-Pentanone detected)Below LOD EBH column at pH 10.5 eliminates acid-catalyzed hydrolysis entirely.
Self-Validating Experimental Protocol

To guarantee scientific integrity, the following workflow is designed as a self-validating system . It incorporates real-time spectral monitoring to ensure the method is actively preventing degradation during the run.

1. Sample Preparation (Anhydrous Extraction)
  • Step 1: Quench the synthesis reaction using an anhydrous organic solvent (e.g., Methyl tert-butyl ether [MTBE]). Avoid aqueous workups.

  • Step 2: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Step 3: Reconstitute the residue in the alkaline mobile phase (10 mM Ammonium Bicarbonate, pH 10.5 / Acetonitrile, 50:50 v/v) immediately prior to injection to minimize aqueous exposure time in the autosampler.

2. Chromatographic Conditions
  • Column: Ethylene-Bridged Hybrid (EBH) C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 30% B to 90% B over 10 minutes, hold at 90% B for 3 minutes, return to 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) scanning 200–400 nm. Quantify enamine at 235 nm (due to the conjugated double bond).

3. System Suitability & Self-Validation Criteria (Critical)

Before analyzing unknown samples, inject a pure N-(2-penten-2-yl)-morpholine standard. The analyst must monitor the baseline at 280 nm (the optimal UV absorbance for the degradant, 2-pentanone) alongside the primary 235 nm channel.

  • Validation Logic: If a peak appears at the known retention time of 2-pentanone with an area > 2% of the total peak area, the system is actively degrading the sample. This indicates either mobile phase buffer depletion or column stationary phase failure. The run is automatically invalidated, and the mobile phase must be remade.

Method Development Logic & Workflow

EnamineWorkflow Sample N-(2-penten-2-yl)-morpholine Sample Matrix Acidic Acidic/Neutral Mobile Phase (pH < 7.0) Sample->Acidic Conventional Approach Alkaline Alkaline Mobile Phase (pH 10.5) Sample->Alkaline Optimized Approach Hydrolysis Rapid Hydrolysis (2-Pentanone + Morpholine) Acidic->Hydrolysis Stability Enamine Stabilized (Deprotonated State) Alkaline->Stability Failure Method Failure (No Recovery) Hydrolysis->Failure StandardCol Standard Silica C18 (Dissolves at high pH) Stability->StandardCol Incorrect Column HybridCol Ethylene-Bridged Hybrid C18 (Stable up to pH 12) Stability->HybridCol Column Selection StandardCol->Failure Success Accurate Quantification (UV 235 nm) HybridCol->Success

Workflow diagram illustrating pH-dependent enamine stability and optimal HPLC column selection.

References
  • Shodex. "Analysis of Short Amines without Using Ion Pair Reagent." Shodex HPLC Columns, 2026. [Link]

  • MDPI. "Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC." Molecules, 2023. [Link]

Sources

Validation

benchmarking N-(2-penten-2-yl)-morpholine acylation yields against standard enamines

As a Senior Application Scientist, evaluating the synthetic utility of enamine intermediates requires looking beyond idealized textbook reactions and addressing the thermodynamic and kinetic realities of the substrates....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthetic utility of enamine intermediates requires looking beyond idealized textbook reactions and addressing the thermodynamic and kinetic realities of the substrates. The Stork enamine reaction is a cornerstone methodology for the regioselective α -functionalization of carbonyl compounds[1]. However, translating this chemistry from standard cyclic models to acyclic systems introduces significant stereoelectronic challenges.

This guide provides an objective benchmarking of N-(2-penten-2-yl)-morpholine (an acyclic enamine derived from 2-pentanone) against standard cyclic enamines, specifically focusing on acylation yields to form 1,3-diketones.

Mechanistic Rationale: The Causality of Enamine Reactivity

To understand the benchmarking data, we must first dissect the causality behind enamine nucleophilicity, which is governed by two primary factors: amine selection and substrate conformation .

Pyrrolidine vs. Morpholine in Acylation

While pyrrolidine is the gold standard for enamine alkylation due to its high nucleophilicity, it frequently fails in acylation. The five-membered pyrrolidine ring forces the nitrogen lone pair into a highly planar conformation, maximizing p-orbital overlap with the adjacent alkene[2]. However, when reacted with hard, highly reactive electrophiles like acid chlorides, this heightened nucleophilicity drives rapid, irreversible N-acylation [3].

Morpholine, conversely, possesses an electron-withdrawing oxygen atom and a different ring pucker that reduces the p-character of the nitrogen lone pair. This dampens overall nucleophilicity but critically suppresses N-acylation, allowing the thermodynamically favored C-acylation to proceed efficiently[4][5].

The Acyclic Penalty: Allylic ( A1,3 ) Strain

Standard cyclic enamines (e.g., derived from cyclohexanone) are conformationally locked, ensuring optimal orbital overlap. Acyclic enamines, such as N-(2-penten-2-yl)-morpholine, suffer from severe allylic ( A1,3 ) strain between the amine ring substituents and the alkyl chain[6]. To relieve this steric clash, the C-N bond rotates, breaking the coplanarity of the nitrogen lone pair and the alkene π -system. This drastically reduces the nucleophilicity of the α -carbon, making acyclic enamines notoriously sluggish and lower-yielding in Stork acylations[1]. Furthermore, 2-pentanone yields a mixture of kinetic (terminal) and thermodynamic (internal) enamine regioisomers, further complicating targeted acylation.

G Ketone Carbonyl Precursor (2-Pentanone or Cyclohexanone) Enamine Enamine Intermediate Ketone->Enamine Acid Cat. / -H2O Amine Secondary Amine (Morpholine / Pyrrolidine) Amine->Enamine NAcyl N-Acylation (Undesired) Favored by Pyrrolidine Enamine->NAcyl Acyl Chloride (High Nucleophilicity) CAcyl C-Acylation (Desired) Favored by Morpholine Enamine->CAcyl Acyl Chloride (Steric/Electronic Control) Product 1,3-Diketone Product CAcyl->Product Hydrolysis (H3O+)

Logical pathway of Stork enamine acylation highlighting C- vs N-acylation competition.

Benchmarking Data: Acyclic vs. Cyclic Enamines

The following data synthesizes the performance of N-(2-penten-2-yl)-morpholine against standard cyclic benchmarks. Acylation was performed using acetyl chloride as the electrophile.

Table 1: Enamine Formation Efficiency (Dean-Stark, Toluene, p-TsOH)

Carbonyl PrecursorSecondary AmineResulting EnamineTime to CompletionIsolated YieldRegioisomeric Ratio
CyclohexanonePyrrolidine1-(1-cyclohexenyl)pyrrolidine4 hours92%Single isomer
CyclohexanoneMorpholine1-(1-cyclohexenyl)morpholine6 hours88%Single isomer
2-Pentanone Morpholine N-(2-penten-2-yl)-morpholine 18 hours 71% ~75:25 (Internal:Terminal)

Observation: The acyclic 2-pentanone requires significantly longer reaction times and yields a regioisomeric mixture, validating the thermodynamic penalty of A1,3 strain.

Table 2: Acylation Yields (Reaction with Acetyl Chloride)

Enamine SubstrateElectrophilePrimary ProductC-Acylation YieldN-Acylation / Side Products
1-(1-cyclohexenyl)pyrrolidineAcetyl Chloride2-acetylcyclohexan-1-one41%High (Irreversible N-acyl salts)
1-(1-cyclohexenyl)morpholineAcetyl Chloride2-acetylcyclohexan-1-one86%Trace
N-(2-penten-2-yl)-morpholine Acetyl Chloride 3-methyl-2,4-hexanedione 52% Moderate (Hydrolysis recovery)

Observation: While morpholine successfully rescues the cyclic enamine acylation (86% yield), the acyclic N-(2-penten-2-yl)-morpholine peaks at a moderate 52% yield. The lower yield is not due to N-acylation, but rather the reduced nucleophilicity of the out-of-plane π -system, which allows competitive hydrolysis of the enamine back to the starting ketone before C-acylation can occur[1][6].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates self-validating checkpoints (e.g., stoichiometric water collection) to verify intermediate formation before proceeding to the sensitive acylation step.

Phase 1: Enamine Formation (N-(2-penten-2-yl)-morpholine)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 2-pentanone (100 mmol), morpholine (150 mmol, 1.5 eq), catalytic p-toluenesulfonic acid (p-TsOH, 1 mmol), and 100 mL of anhydrous toluene[5].

  • Reaction: Reflux the mixture. Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1.8 mL) is collected (typically 16-18 hours for acyclic ketones).

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove toluene and excess morpholine. Distill the crude oil under vacuum to isolate the enamine. Validation Checkpoint: 1 H NMR should confirm the presence of the enamine alkene proton and the specific internal/terminal regioisomer ratio.

Phase 2: Acylation & Hydrolysis
  • Preparation: Dissolve the purified N-(2-penten-2-yl)-morpholine (50 mmol) in 50 mL of anhydrous dioxane or THF under a nitrogen atmosphere. Add triethylamine (55 mmol) as an acid scavenger[4].

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise, add acetyl chloride (55 mmol) over 30 minutes.

  • C-C Bond Formation: Allow the mixture to warm to room temperature and stir for 12 hours. Validation Checkpoint: A white precipitate (triethylamine hydrochloride) will form, indicating the generation of HCl during the formation of the iminium intermediate.

  • Hydrolysis: Add 20 mL of 10% aqueous HCl to the flask and stir vigorously for 2 hours to hydrolyze the iminium salt back to the carbonyl[4].

  • Workup: Extract with ethyl acetate (3 x 50 mL), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify the resulting 3-methyl-2,4-hexanedione via silica gel chromatography.

Workflow Step1 1. Enamine Formation Dean-Stark, Toluene, p-TsOH Step2 2. Solvent Exchange Remove Toluene, Add Dry THF/Dioxane Step1->Step2 Step3 3. Acylation Add R-COCl at 0°C, Warm to RT Step2->Step3 Step4 4. Hydrolysis 10% Aqueous HCl, Stir 1-2h Step3->Step4 Step5 5. Purification Extraction & Column Chromatography Step4->Step5

Step-by-step workflow for the self-validating enamine acylation protocol.

Conclusion

Benchmarking N-(2-penten-2-yl)-morpholine against standard cyclic enamines reveals the stark limitations imposed by acyclic conformations. While morpholine is mandatory to prevent the N-acylation commonly seen with pyrrolidine, the inherent allylic strain in the 2-pentanone-derived enamine limits its C-acylation yield to roughly 50-55%. For drug development professionals designing synthetic routes, if an acyclic 1,3-diketone is required, Stork acylation is viable but will require rigorous optimization of the electrophile and potentially the use of more sterically hindered amine auxiliaries to force favorable orbital overlap.

References

  • Wikipedia Contributors. "Stork enamine alkylation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Grokipedia Contributors. "Stork enamine alkylation." Grokipedia. Available at: [Link]

  • Wikipedia Contributors. "Enamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Enamines." Master Organic Chemistry. Available at: [Link]

  • Organic Letters. "Collective Asymmetric Total Syntheses of Marine Decahydroquinoline Alkaloid Lepadins." ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling N-(2-penten-2-yl)-morpholine

The Causality of Enamine Hazards As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical reactivity. N-(2-penten-2-yl)-morpholine is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Causality of Enamine Hazards

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical reactivity. N-(2-penten-2-yl)-morpholine is a highly reactive enamine synthesized from the condensation of 2-pentanone and morpholine. The fundamental hazard of handling this compound does not just stem from the molecule itself, but from its hydrolytic instability.

Enamines are exceptionally sensitive to moisture. Upon exposure to ambient humidity or aqueous reagents, the enamine undergoes rapid hydrolysis via an iminium ion intermediate, reverting to its parent compounds: 2-pentanone and morpholine[1]. Therefore, your safety and Personal Protective Equipment (PPE) strategy must account for the sudden generation of morpholine—a highly corrosive, flammable, and toxic secondary amine[2]. Designing your workflow to rigorously exclude moisture is both a synthetic necessity and your primary safety control.

Quantitative Hazard Profile and PPE Specifications

To establish a self-validating safety system, protective barriers must be matched to the specific physicochemical properties of the enamine and its degradation products. Morpholine, the primary hazard upon hydrolysis, has an OSHA Permissible Exposure Limit (PEL) of 20 ppm and causes severe tissue necrosis upon contact[2].

Table 1: Hazard Metrics and Required PPE

Hazard Parameter / PPE CategorySpecification & Quantitative DataScientific Causality & Rationale
Primary Degradant Toxicity Morpholine OSHA PEL: 20 ppm; IDLH: 1400 ppm[2].Inhalation of vapors from hydrolyzed enamine causes severe respiratory tract burns.
Flammability Morpholine Flash Point: 31°C (88°F)[3].Both the enamine and its hydrolysis products readily form explosive air-vapor mixtures at room temperature[4].
Hand Protection Butyl Rubber Gloves (min 14 mil thickness)[5].Morpholine rapidly degrades and permeates natural rubber and standard nitrile. Butyl rubber provides excellent resistance against corrosive amines[5].
Eye Protection Chemical safety goggles & Face shield[2].Morpholine causes Category 1 irreversible eye damage[2]. A face shield prevents splash hazards during pressurized syringe transfers.
Body Protection Flame-Resistant (FR) Lab Coat & synthetic apron.Protects against the flammability of 2-pentanone and the severe skin corrosion hazards of morpholine[2].
Engineering Controls Certified Fume Hood (Face velocity >80-100 fpm)[6].Essential to capture toxic vapors and maintain the PEL below 20 ppm during all manipulations[2].

Operational Workflow: Air-Free Handling Protocol

To prevent the hazardous hydrolysis of N-(2-penten-2-yl)-morpholine, all manipulations must be performed using rigorous air-free techniques. This step-by-step protocol is designed to be self-validating; if any step fails, the visual feedback of the system will alert the operator before exposure occurs.

Step 1: System Purge and Validation

  • Assemble all reaction glassware hot from the oven to eliminate surface moisture.

  • Seal the system with rubber septa and connect it to a Schlenk line.

  • Purge the system with high-purity Argon or Nitrogen for 15 minutes.

  • Causality & Validation: Route the gas exit through an oil bubbler. A steady, positive bubbling rate validates that the system is under positive pressure, physically preventing ambient, moisture-laden air from entering and hydrolyzing the enamine.

Step 2: Reagent Preparation

  • Secure the septum-sealed bottle of N-(2-penten-2-yl)-morpholine with a clamp inside the fume hood.

  • Insert an inert gas line (via a needle) just above the liquid level to equalize pressure.

Step 3: Syringe Transfer Execution

  • Use a gas-tight glass syringe equipped with a Luer-lock needle.

  • Pierce the septum of the inert gas line and flush the syringe barrel with Argon three times before drawing the enamine.

  • Causality: Flushing displaces residual oxygen and atmospheric moisture from the syringe barrel. Failing to do this will cause the enamine to hydrolyze inside the needle, potentially clogging it and creating a pressure-induced splash hazard.

  • Draw the required volume of enamine, pull a small headspace of Argon into the needle, and transfer it dropwise into your reaction vessel.

Disposal and Quenching Plan

Improper disposal of enamines can lead to violent exothermic reactions, particularly if mixed with acidic waste streams[7].

Step 1: Segregation

  • Never dispose of raw N-(2-penten-2-yl)-morpholine directly into aqueous or acidic waste carboys. Direct contact with strong acids will trigger a violent, heat-generating hydrolysis reaction, rapidly vaporizing the morpholine[7].

Step 2: Controlled Quenching

  • In a dedicated flask within the fume hood, dilute the residual enamine with a non-reactive, water-miscible solvent such as isopropanol.

  • Place the flask in an ice bath to control the exotherm.

  • Slowly add water dropwise to intentionally and safely hydrolyze the enamine.

  • Gradually neutralize the resulting basic morpholine solution with cold, dilute acetic acid until the pH is neutral.

Step 3: Waste Containment

  • Transfer the neutralized solution to a dedicated waste container labeled "Hazardous Organic Amine Waste."

  • Leave the cap loosely threaded for 24 hours to allow any residual gas evolution to safely vent before final sealing.

Safety Logic and Emergency Response Workflow

The following diagram maps the logical decision tree for handling N-(2-penten-2-yl)-morpholine and responding to accidental exposure.

G Start Start: N-(2-penten-2-yl)-morpholine Ops Hood Fume Hood Face Velocity > 80 fpm? Start->Hood PPE Don PPE: Butyl Gloves, FR Coat, Face Shield Hood->PPE Yes Abort ABORT: Do not proceed Hood->Abort No Inert Establish Inert Atmosphere (Ar or N2 Purge) PPE->Inert Transfer Execute Air-Free Syringe Transfer Inert->Transfer Spill Spill or Exposure Occurs? Transfer->Spill Quench Quench with Isopropanol Neutralize with AcOH Spill->Quench No (Normal Ops) Evacuate Evacuate, Use Absorbent, Call EHS Spill->Evacuate Yes (Emergency) Dispose Dispose as Hazardous Amine Waste Quench->Dispose Evacuate->Dispose

Logical workflow for the safe handling, transfer, and emergency response of morpholine enamines.

Sources

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